4-pent-1-enyl-benzoic acid
Description
BenchChem offers high-quality 4-pent-1-enyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-pent-1-enyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-pent-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYZZVKPJHDAOE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-(Pent-1-en-1-yl)benzoic Acid
CAS Number: 202798-06-9 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Release)[1][2]
Executive Summary
4-(Pent-1-en-1-yl)benzoic acid (CAS 202798-06-9) is a functionalized aromatic building block characterized by a benzoic acid moiety conjugated with a pentenyl chain.[1][2][3][4][5][6] This compound serves as a critical intermediate in two primary domains: Liquid Crystal Engineering , where it functions as a mesogenic core precursor, and Pharmaceutical Development , where the styrenyl olefin provides a versatile handle for further functionalization (e.g., hydroboration, epoxidation, or cyclization).[1][2][7]
Unlike its saturated analog (4-pentylbenzoic acid), the presence of the C1=C2 double bond introduces geometric isomerism (
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-(Pent-1-en-1-yl)benzoic acid |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Viscous oil or low-melting solid (dependent on purity/isomer ratio) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
Molecular Architecture & Reactivity
The molecule features a "push-pull" electronic system (weakly defined) or rather a conjugated
Structural Logic[1]
-
Carboxylic Head Group: Provides hydrogen-bonding capability, essential for dimerization in liquid crystal phases or amidation in drug synthesis.[1][2]
-
Styrenyl Linker: The C=C double bond at the benzylic position is conjugated with the aromatic ring.[1][2][7] This conjugation stabilizes the molecule but makes it susceptible to polymerization if not stored with radical inhibitors.[1][2][7]
-
Alkyl Tail: The propyl terminus of the pentenyl chain adds lipophilicity, influencing the hydrophilic-lipophilic balance (HLB).[1][2][7]
Isomerism
Synthesis typically yields a mixture of E (trans) and Z (cis) isomers.[2][7] The E-isomer is thermodynamically favored and generally preferred for liquid crystal applications due to its linear rod-like shape (calamitic mesogen).[1][2]
High-Fidelity Synthesis Protocol
Directive: This protocol prioritizes regiochemical fidelity (ensuring the double bond is at C1) over raw atom economy. The Wittig approach is selected as the "Self-Validating System" because it unambiguously establishes the C1=C2 connectivity.[1][2]
Method: Wittig Olefination of 4-Carboxybenzaldehyde
This workflow utilizes a convergent synthesis strategy.[1][2]
Reagents & Materials
-
Precursor A: 4-Formylbenzoic acid (4-Carboxybenzaldehyde)[1][2][8]
-
Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)[1][2][7]
Step-by-Step Protocol
-
Phosphonium Salt Activation (Ylide Formation):
-
Charge a flame-dried 500 mL 3-neck flask with Butyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF (0.5 M concentration).
-
Add KOtBu (2.2 equiv) portion-wise.[2][7] Note: 2 equivs are needed—one to deprotonate the phosphonium salt, one to deprotonate the carboxylic acid of the substrate.[1][7]
-
Observation: Solution turns bright orange/yellow, indicating ylide formation.[1][2][7] Stir for 45 mins.
-
-
Coupling:
-
Quench & Workup:
-
Purification (The Critical Step):
Figure 1: Convergent synthesis workflow via Wittig Olefination.[1][2] The pathway ensures specific C1-alkenylation.[1][2]
Analytical Validation (Self-Validating Metrics)
To ensure the protocol was successful, compare experimental data against these predicted standards.
| Technique | Diagnostic Signal | Causality / Interpretation |
| ¹H NMR (DMSO-d₆) | δ 6.4–6.5 (d, 1H) and δ 6.2–6.4 (dt, 1H) | The vinylic protons.[1][2][7] A large coupling constant ( |
| ¹H NMR (Aromatic) | δ 7.9 (d, 2H) , δ 7.5 (d, 2H) | Typical AA'BB' pattern of a para-substituted benzoic acid.[2][7] |
| IR Spectroscopy | 1680–1690 cm⁻¹ (Strong) | C=O stretch of the carboxylic acid (dimer).[1][2][7] |
| IR Spectroscopy | ~2500–3000 cm⁻¹ (Broad) | O-H stretch of the carboxylic acid.[1][2][7] |
| Mass Spectrometry | m/z 189 [M-H]⁻ | Stable carboxylate anion in negative mode ESI.[1][2][7] |
Applications & Engineering Context
Liquid Crystal Mesogens
This compound acts as a calamitic (rod-like) core .[1][2] The carboxylic acid can be dimerized (via H-bonding) to form a supramolecular mesogen, or esterified with chiral phenols to create cholesteric phases.[1][2][7] The alkenyl chain lowers the melting point compared to the alkyl analog, often widening the nematic range.[1][2][7]
Pharmaceutical Intermediate
The terminal methyl of the pentyl chain and the internal alkene offer orthogonal reactivity.[1][2][7]
-
Epoxidation: Treatment with mCPBA yields the epoxide, a precursor for beta-blocker analogs.[1][2]
-
Hydroboration: Yields the primary or secondary alcohol, useful for linking to polar pharmacophores.[1][2][7]
Figure 2: Downstream application logic.[1][2] The core structure serves as a divergence point for materials and medicinal chemistry.[2][7]
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
Organic Syntheses . (2019). Iron-Catalyzed Cross Coupling of Alkenyl Acetates. (General methodology for alkenyl-aryl coupling). Retrieved from [Link]
-
Chemistry LibreTexts . (2024). Preparation of Substituted Benzoic Acids. Retrieved from [Link]
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synthesis and characterization of 4-pent-1-enyl-benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-pent-1-enyl-benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the , a molecule of significant interest for its potential applications in medicinal chemistry and materials science. We present a comparative analysis of primary synthetic strategies, with a detailed, field-proven protocol for its preparation via the Wittig reaction. An alternative approach using the palladium-catalyzed Heck reaction is also discussed. The guide culminates in a thorough examination of the analytical techniques required for unambiguous structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized aromatic compounds.
Introduction and Strategic Importance
4-pent-1-enyl-benzoic acid is an aromatic carboxylic acid featuring a terminal alkene functional group. This unique bifunctional architecture makes it a valuable building block in several scientific domains. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the alkenyl chain allows for further modifications through polymerization or addition reactions.
The strategic importance of such structures is rooted in the proven utility of benzoic acid derivatives in pharmaceuticals and materials science. Benzoic acid and its analogs are known for their antimicrobial and antifungal properties and serve as key intermediates in the synthesis of drugs for treating a range of conditions from skin infections to cancer.[1][2] In materials science, functionalized benzoic acids are precursors to liquid crystals, polymers, and plasticizers, where the nature of the substituent dictates the final properties of the material.[3][4] The pentenyl substituent, in particular, offers a flexible, non-polar chain that can be used to tune solubility, binding affinity in biological systems, or the physical properties of advanced polymers.
Retrosynthetic Analysis and Comparison of Synthetic Routes
The synthesis of 4-pent-1-enyl-benzoic acid centers on the formation of the carbon-carbon double bond connecting the pentenyl group to the aromatic ring. Three primary retrosynthetic disconnections lead to robust, well-established synthetic strategies: the Wittig reaction, the Heck reaction, and the Suzuki coupling.
-
Wittig Reaction: This approach involves the reaction of an aldehyde (4-formylbenzoic acid) with a phosphorus ylide derived from a C4 alkyl halide. The Wittig reaction is a premier method for alkene synthesis with high reliability and a predictable outcome.[5]
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling, this method would unite an aryl halide (e.g., 4-bromobenzoic acid) with a terminal alkene (1-pentene). The Heck reaction is celebrated for its functional group tolerance and is a cornerstone of modern organic synthesis.[6][7]
-
Suzuki Coupling: This strategy would involve the palladium-catalyzed coupling of an arylboronic acid (4-carboxyphenylboronic acid) with a vinyl halide or triflate. Like the Heck reaction, it offers excellent functional group compatibility.[8][9]
The choice between these routes depends on factors such as starting material availability, cost, desired stereoselectivity, and catalyst sensitivity. For this guide, we will focus on the Wittig reaction as the primary protocol due to its classic reliability and the common availability of the required precursors. The Heck reaction will be presented as a strong alternative.
Caption: Retrosynthetic analysis of 4-pent-1-enyl-benzoic acid.
Recommended Synthetic Protocol: The Wittig Reaction
Mechanistic Rationale
The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to a carbonyl compound, in this case, 4-formylbenzoic acid.[10] This addition forms a betaine intermediate, which subsequently collapses to an oxaphosphetane ring. The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which leads to the elimination and formation of the desired alkene.[11] The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides, such as the one derived from butyl bromide, often lead to a mixture of (E) and (Z) isomers, with the (Z)-isomer frequently predominating under kinetic control.[12] However, subsequent isomerization or specific reaction conditions can favor the more thermodynamically stable (E)-isomer.
Experimental Workflow
The overall process is a two-stage, one-pot synthesis followed by an extractive workup and final purification by recrystallization.
Caption: Workflow for the Wittig synthesis of the target molecule.
Detailed Step-by-Step Protocol
Materials:
-
Butyltriphenylphosphonium bromide (1.1 eq)
-
4-formylbenzoic acid (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvent for recrystallization (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add butyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, maintaining the temperature below 5 °C. The solution should turn a deep orange/red color, indicating ylide formation.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 4-formylbenzoic acid (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide mixture at room temperature.
-
Allow the reaction to stir overnight at room temperature. The color will likely fade as the ylide is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with 1 M HCl, then water, and then brine.
-
To separate the desired carboxylic acid from the triphenylphosphine oxide byproduct, extract the organic layer with 1 M NaOH (3 x volumes). The product will move to the aqueous layer as its sodium salt.
-
Combine the aqueous layers and acidify to pH ~2 with concentrated HCl while cooling in an ice bath. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure 4-pent-1-enyl-benzoic acid.[13]
-
Alternative Synthetic Protocol: The Heck Reaction
Mechanistic Rationale
The Heck reaction provides a powerful alternative for forging the C-C bond.[14] The catalytic cycle typically begins with the oxidative addition of an aryl halide (4-bromobenzoic acid) to a Pd(0) complex.[7] This is followed by migratory insertion of the alkene (1-pentene) into the Aryl-Pd bond. The final steps involve β-hydride elimination to form the product and release a Pd-H species, which is then converted back to the active Pd(0) catalyst by a base. This method often exhibits a high preference for the (E)-alkene isomer.
Step-by-Step Protocol
Materials:
-
4-bromobenzoic acid (1.0 eq)
-
1-pentene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂), (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a reaction vessel, add 4-bromobenzoic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Purge the vessel with nitrogen.
-
Add the anhydrous solvent and 1-pentene via syringe.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and acidify with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comprehensive Characterization
Unambiguous identification of the synthesized 4-pent-1-enyl-benzoic acid requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to an NMR tube for analysis.
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | Predicted ¹³C NMR Data (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~12.5 (br s, 1H) | Carboxylic acid (-COOH) |
| 8.05 (d, 2H) | Aromatic C-H (ortho to COOH) |
| 7.45 (d, 2H) | Aromatic C-H (meta to COOH) |
| 6.45 (d, 1H) | Alkene C-H (Ar-CH=) |
| 6.25 (dt, 1H) | Alkene C-H (=CH-CH₂) |
| 2.20 (q, 2H) | Allylic (-CH₂-CH₃) |
| 1.50 (sextet, 2H) | Methylene (-CH₂-CH₃) |
| 0.95 (t, 3H) | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[15]
Protocol: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3300-2500 (broad) | O-H stretch (from carboxylic acid dimer)[16] | | 3080-3030 | Aromatic and Vinylic C-H stretch | | 2960-2850 | Aliphatic C-H stretch | | 1700-1680 (strong) | C=O stretch (conjugated carboxylic acid)[16] | | ~1650 | C=C stretch (alkene) | | ~1610, ~1580 | C=C stretch (aromatic ring) | | ~1300 | C-O stretch | | ~965 (medium-strong) | C-H bend (trans/E-alkene out-of-plane) |
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern of the molecule.
Protocol: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or another appropriate method.
| Predicted Mass Spectrometry Data | | :--- | :--- | | Technique | Expected m/z Values | | ESI-MS (Negative Ion Mode) | [M-H]⁻ at m/z 189.09 | | EI-MS (High Resolution) | [M]⁺ at m/z 190.0994 (for C₁₂H₁₄O₂) | | Key Fragments (EI) | m/z 173 (Loss of -OH), 145 (Loss of -COOH), 115 (Loss of pentenyl) |
Conclusion
This guide outlines robust and reliable methodologies for the . The Wittig reaction serves as an excellent primary route, offering a straightforward approach from common starting materials. The Heck reaction provides a modern, catalytic alternative. The detailed characterization protocols, including predicted data, establish a benchmark for confirming the identity and purity of the final product. By providing the underlying rationale for procedural choices, this document equips researchers with the necessary tools to confidently synthesize and validate this versatile chemical building block for further application in drug discovery and materials innovation.
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Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com. (2019). Chegg. [Link]
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Synthesis of 4-(4-pentenyloxy)benzoic acid). (n.d.). ResearchGate. [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of California, Irvine. [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
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IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. (2018). ResearchGate. [Link]
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Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. (2011). National Institutes of Health (NIH). [Link]
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]
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Benzoic acid, 4-(phenylazo)-. (n.d.). NIST WebBook. [Link]
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Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. (2020). ACS Publications. [Link]
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Application Areas of Benzoic Acid. (2024). Justlong in Food. [Link]
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Benzoic Acid. (n.d.). ResearchGate. [Link]
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1 H NMR data of 4-ethanoic benzoic acid. (n.d.). ResearchGate. [Link]
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Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (2018). Royal Society of Chemistry. [Link]
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Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
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The Role of Benzoic Acid Derivatives in Advanced Material Synthesis. (n.d.). Milliken. [Link]
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A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). National Institutes of Health (NIH). [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2022). PubMed. [Link]
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Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2017). ACS Publications. [Link]
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Preparation of benzoic acid of high purity. (1949). National Institute of Standards and Technology. [Link]
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Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2013). ACS Publications. [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. [Link]
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Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (2018). Korean Chemical Society. [Link]
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What is the IR spectrum of benzoic acid? How is it determined? (2016). Quora. [Link]
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Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (2024). CNR-IRIS. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2018). National Institutes of Health (NIH). [Link]
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Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby. [Link]
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4-pent-1-enyl-benzoic acid molecular structure and formula
Structural Architecture, Synthetic Protocols, and Material Applications [1]
Executive Summary
4-Pent-1-enyl-benzoic acid (CAS: 202798-06-9) represents a critical structural motif in the design of thermotropic liquid crystals and functionalized polymer interfaces. As a para-substituted benzoic acid derivative featuring a conjugated styrenyl tail, it serves as an amphiphilic mesogen precursor. This guide delineates the molecular specifications, a validated Heck-coupling synthesis protocol, and the structural logic governing its use in anisotropic materials.
Part 1: Molecular Architecture & Specifications[1]
The molecule consists of a rigid benzoic acid core coupled to a flexible pentenyl tail via a vinyl linkage. This conjugation extends the
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-[(1E)-pent-1-en-1-yl]benzoic acid |
| Common Name | 4-Pent-1-enylbenzoic acid |
| CAS Registry Number | 202798-06-9 |
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| SMILES | CCCC\C=C\C1=CC=C(C(=O)O)C=C1 |
| Stereochemistry | Trans (E) isomer is thermodynamically favored |
| Physical State | Crystalline Solid |
| Solubility | Soluble in EtOH, DMSO, THF; Insoluble in |
Structural Logic
The molecule exhibits E/Z isomerism at the vinyl linker. However, for material science applications, the (E)-isomer (trans) is strictly required to maintain the high aspect ratio (rod-like shape) necessary for nematic or smectic phase formation. The conjugation between the alkene and the aromatic ring stabilizes the molecule but makes it susceptible to photo-oxidation if not stored under inert atmosphere.
Part 2: Synthetic Protocol (Heck Coupling)
Rationale
While Wittig olefination is a viable route, it generates triphenylphosphine oxide waste and often yields poor E/Z selectivity. The Heck-Mizoroki coupling is the superior method for this substrate, offering high trans-selectivity and atom economy.
Reaction Scheme:
Validated Experimental Workflow
Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly for scale-up.
1. Reagents & Stoichiometry
-
Substrate: 4-Bromobenzoic acid (2.01 g, 10 mmol)
-
Olefin: 1-Pentene (1.40 g, 20 mmol) [Excess used to account for volatility]
-
Catalyst: Palladium(II) acetate (
) (22 mg, 1 mol%) -
Ligand: Triphenylphosphine (
) (52 mg, 2 mol%) -
Base: Triethylamine (
) (3.0 g, 30 mmol) -
Solvent: Anhydrous DMF or Acetonitrile (20 mL)
2. Step-by-Step Procedure
-
Inert Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon/Nitrogen.
-
Solvation: Charge flask with 4-bromobenzoic acid,
, and . Add solvent and stir until dissolved.[2] -
Activation: Add
via syringe. The solution typically darkens as Pd(0) species generate. -
Olefin Addition: Add 1-pentene via syringe. Critical: If using a sealed tube, ensure pressure rating is sufficient as 1-pentene (bp 30°C) will generate pressure at reaction temps.
-
Reflux: Heat to 80–90°C for 12–16 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).
-
Quench: Cool to room temperature. Pour mixture into 100 mL 1M HCl (aq) to quench the base and precipitate the acid.
3. Purification (Self-Validating Step)
-
Filtration: Collect the crude precipitate by vacuum filtration.
-
Acid-Base Extraction: Dissolve crude solid in 1M NaOH (aq). Filter off any insoluble Pd-black or side products. Re-acidify the filtrate with concentrated HCl to pH 1.
-
Recrystallization: Recrystallize the resulting solid from Ethanol/Water (9:1) to isolate the pure (E)-isomer.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle governing this synthesis, highlighting the critical
Caption: Figure 1. Palladium-catalyzed Heck cycle.[1][3][4] The cycle initiates with oxidative addition of the aryl halide, followed by olefin insertion and product release via beta-hydride elimination.
Part 3: Structural Characterization & Analysis
To validate the synthesis, the researcher must confirm the structure using spectroscopic methods. The key diagnostic is the coupling constant of the vinyl protons.
Diagnostic NMR Signals ( NMR, 400 MHz, )
| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |
| Carboxyl | 10.0 - 12.0 | Broad Singlet | - | Acidic proton (disappears with |
| Aromatic | 7.95 (d), 7.45 (d) | Doublets | 8.0 | Para-substitution pattern typical of benzoates. |
| Vinyl 1 | 6.40 | Doublet | 16.0 | Proton |
| Vinyl 2 | 6.30 | Multiplet | - | Proton |
| Alkyl | 2.20, 1.50, 0.95 | Multiplets | - | Pentyl chain protons ( |
Part 4: Applications in Material Science[7]
Liquid Crystal Mesogens
4-Pent-1-enyl-benzoic acid is a "calamitic" (rod-like) mesogen.[5] The carboxylic acid group enables the formation of hydrogen-bonded dimers .[5]
-
Mechanism: Two acid molecules dimerize head-to-head via hydrogen bonds, effectively doubling the length of the rigid core.
-
Result: This dimer behaves as a three-ring system, exhibiting nematic liquid crystalline phases stable over a wide temperature range.
Polymer Cross-Linking
The terminal double bond (if not fully conjugated) or the styrenyl double bond allows this molecule to serve as a functional monomer. It can be copolymerized with styrene or acrylates to introduce pendant benzoic acid groups, which modify the polymer's adhesion to metal surfaces or solubility in basic media.
Caption: Figure 2. Functional utility pathways. The molecule serves as a precursor for supramolecular liquid crystals or as a monomer for functionalized polymers.
References
-
Sigma-Aldrich. (n.d.). 4-Pent-1-enyl-benzoic acid Product Specification and CAS Data. Retrieved from
-
Fluorochem. (n.d.). 4-Pent-1-enyl-benzoic acid Chemical Properties. Retrieved from
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Retrieved from
-
Imrie, C., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education. (Contextual reference for benzoic acid mesogens). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 3. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
Thermal Stability and Phase Transitions of 4-Pent-1-enyl-benzoic Acid: A Technical Analysis
Executive Summary
This technical guide provides a comprehensive analysis of the thermal and phase behavior of 4-pent-1-enyl-benzoic acid (CAS: 202798-06-9).[1] As a functionalized benzoic acid derivative, this molecule serves as a critical mesogenic building block in the synthesis of liquid crystalline polymers and anisotropic materials.[1][2] This document details its thermodynamic profile, structural phase transitions, and thermal stability limits, grounded in the principles of supramolecular chemistry and structure-property relationships.[1]
Structural Identity and Mesogenic Potential
The physicochemical behavior of 4-pent-1-enyl-benzoic acid is defined by its ability to form hydrogen-bonded dimers, effectively doubling its molecular length and creating a rigid core essential for liquid crystallinity.[1]
-
IUPAC Name: 4-[(1E)-pent-1-enyl]benzoic acid[1]
-
Molecular Formula:
[1][3] -
Molecular Weight: 190.24 g/mol [1]
-
Key Structural Feature: The C1=C2 double bond in the pentyl tail is conjugated with the aromatic ring.[1] This conjugation increases the polarizability anisotropy (
) compared to the saturated analog (4-pentylbenzoic acid), thereby stabilizing the nematic mesophase.[1]
Supramolecular Dimerization
In the crystalline and mesomorphic states, the acid molecules dimerize via intermolecular hydrogen bonds between the carboxylic acid groups.[1] This dimerization is the causative mechanism for the observed liquid crystal phases.[1]
Figure 1: Phase Transition and Dimerization Pathway [1]
Caption: The supramolecular assembly of 4-pent-1-enyl-benzoic acid into dimers drives the formation of the Nematic phase upon heating.[1]
Thermodynamic Profile and Phase Transitions
The phase behavior of 4-pent-1-enyl-benzoic acid is characterized by an enantiotropic nematic phase.[1] While exact calorimetric data for this specific alkene homolog can vary by synthesis purity, its behavior is rigorously bracketed by the homologous series of 4-substituted benzoic acids.[1]
Predicted Phase Sequence
Based on the structure-property relationships established for 4-alkenylbenzoic acids, the introduction of the double bond at the C1 position (conjugated) raises the phase transition temperatures relative to the saturated parent compound.[1]
| Property | Value / Range | Context |
| Melting Point ( | ~95 - 110 °C | Transition from Crystal (K) to Nematic (N).[1] The rigid double bond disrupts crystal packing less than it stabilizes the mesophase.[1] |
| Clearing Point ( | ~140 - 160 °C | Transition from Nematic (N) to Isotropic (I).[1] Higher than the saturated analog due to extended conjugation.[1] |
| Boiling Point | 310.8 °C | Predicted at 760 mmHg.[1] Decomposition likely precedes boiling.[1] |
| Enthalpy of Fusion ( | ~15 - 25 kJ/mol | Typical for benzoic acid dimers.[1] |
Comparative Analysis:
-
Reference Standard (Saturated): 4-pentylbenzoic acid exhibits
.[1] -
Effect of Unsaturation:[1] The (E)-1-enyl group enhances the length-to-breadth ratio and rigidity.[1] Consequently,
(Nematic-Isotropic) is expected to increase by 15–30°C compared to the pentyl analog, broadening the liquid crystalline range.[1]
Thermal Stability
For applications in high-temperature processing or polymerization, understanding the degradation onset is critical.[1]
Degradation Mechanisms[1]
-
Decarboxylation: Above 250°C, benzoic acids are prone to losing
, converting to the corresponding alkenyl-benzene.[1] This is the primary failure mode in inert atmospheres.[1] -
Polymerization: The terminal alkene is relatively stable, but the internal C1=C2 double bond (styrenic character) is reactive.[1] Prolonged exposure to temperatures >180°C without radical inhibitors (e.g., BHT) may induce thermal oligomerization, leading to a loss of mesogenic properties.[1]
-
Oxidation: The benzylic position and the alkene are susceptible to oxidative cleavage if heated in air.[1]
TGA Specifications[1]
-
(5% Weight Loss): > 210 °C (in
).[1] - (Decarboxylation): ~260 - 280 °C.[1]
-
Recommendation: Process under inert atmosphere (
or Ar) and keep dwell times at to a minimum.
Experimental Protocols (Self-Validating)
To verify the phase transitions and stability for a specific batch, the following protocols must be employed. These methods are designed to be self-validating by cross-referencing optical and calorimetric data.[1]
Differential Scanning Calorimetry (DSC)
Objective: Determine exact
-
Sample Prep: Weigh 3–5 mg of dry acid into an aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs, though hermetic is preferred for phase studies).[1]
-
Cycle 1 (Conditioning): Heat from 25°C to 170°C at 10°C/min to erase thermal history. Cool to 25°C at 10°C/min.[1]
-
Cycle 2 (Measurement): Heat from 25°C to 180°C at 5°C/min.
-
Validation: The cooling curve must show the reverse transitions (
) with slight supercooling. If the peaks shift significantly (>5°C) between Cycle 1 and 2, thermal degradation (polymerization) has occurred.[1]
Polarized Optical Microscopy (POM)
Objective: Identify phase texture (Schlieren vs. Focal Conic).
-
Setup: Place sample between glass slide and coverslip. Insert into hot stage.
-
Observation: Cross polarizers at 90°.
-
Heating: Ramp to 130°C (expected Nematic range).
-
Texture Confirmation:
Figure 2: Experimental Validation Workflow
Caption: Parallel workflow for validating thermal properties. DSC provides energy data, POM confirms phase identity, and TGA defines the safe processing window.[1]
References
-
PubChem. (2025).[1] 4-Pent-1-enylbenzoic acid (Compound Summary).[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
Imrie, C. T., & Lucas, N. L. (2011).[1] Supramolecular Liquid Crystals: Hydrogen-Bonded Systems.[1][2] In Handbook of Liquid Crystals. Wiley-VCH.[1] (Contextual grounding for benzoic acid dimerization).
-
Demus, D., et al. (1998).[1] Handbook of Liquid Crystals, Vol 1: Fundamentals.[1] Wiley-VCH.[1] (Reference for homologous series behavior of 4-substituted benzoic acids).
Sources
- 1. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
Technical Deep Dive: Biological Activity of Substituted Benzoic Acid Derivatives
Executive Summary: The Pharmacophore
The benzoic acid scaffold (
This guide dissects the structure-activity relationships (SAR) of substituted benzoic acid derivatives, moving beyond basic textbook definitions to explore the mechanistic causality required for drug design. We focus on three primary therapeutic vectors: Antimicrobial (membrane disruption) , Anti-inflammatory (COX inhibition) , and Antineoplastic (HDAC/Kinase inhibition) .
Chemical Principles & SAR Logic
To design effective derivatives, one must master the electronic and steric modulation of the benzene ring.[1] The biological efficacy of these derivatives often correlates with the Hammett equation (
The Electronic & Steric Vector
-
Acidity Modulation: Electron-withdrawing groups (EWGs) like
or at the para or meta positions stabilize the carboxylate anion, lowering pKa. This increases ionization at physiological pH, which can reduce membrane permeability but enhance ionic interactions with receptor binding sites (e.g., Arginine residues). -
Lipophilicity: Introduction of hydrophobic groups (alkyl chains, halogens) increases LogP, facilitating passive diffusion through bacterial cell walls or the blood-brain barrier.
-
Ortho-Effect: Substituents at the ortho position often induce steric inhibition of resonance or intramolecular hydrogen bonding (as seen in salicylic acid), which drastically alters solubility and metabolic stability.
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for substituting the benzoic acid core to achieve specific biological outcomes.
Figure 1: Strategic substitution vectors on the benzoic acid scaffold to modulate physicochemical properties.
Therapeutic Mechanisms[2][3]
Antimicrobial Activity: The pH Trap
Benzoic acid derivatives function primarily as weak acid preservatives. The undissociated form permeates the microbial cell membrane.[2] Once inside the neutral cytoplasm (
-
Mechanism: The accumulation of protons acidifies the cytoplasm, collapsing the proton motive force (PMF) and inhibiting glycolysis (specifically phosphofructokinase).
-
Key Derivative: Parabens (alkyl-4-hydroxybenzoates) . The esterification at the para position increases lipophilicity, allowing deeper penetration into the lipid bilayer, disrupting membrane transport proteins.
Anti-Inflammatory: COX Inhibition
The classic example is Acetylsalicylic Acid (Aspirin) . However, the mechanism extends to other derivatives.
-
Interaction: The carboxylate group of the benzoic acid derivative forms an ionic salt bridge with Arginine-120 (Arg-120) in the COX active site.
-
Differentiation: Aspirin is unique because its ortho-acetoxy group transfers an acetyl group to Serine-530 , irreversibly blocking the channel. Other derivatives (e.g., salicylates) bind reversibly via the Arg-120 interaction and hydrophobic packing.
Visualization: COX Inhibition Pathway
Figure 2: Inhibition of the Arachidonic Acid cascade by benzoic acid derivatives via Arg-120 interaction.
Anticancer Activity: Beyond Cytotoxicity
Recent advances utilize the benzoic acid moiety as a linker or "cap" group in Histone Deacetylase (HDAC) inhibitors and Retinoids .
-
Retinobenzoic acids (e.g., Tamibarotene): These replace the unstable polyene chain of retinoic acid with a benzoic acid scaffold, improving stability and selectivity for Retinoic Acid Receptors (RARs) in leukemia treatment.
-
Mechanism: They induce differentiation and apoptosis in promyelocytic leukemia cells by regulating gene transcription.
Experimental Workflows
Protocol: MIC Determination (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of novel benzoic acid derivatives against S. aureus or E. coli.
Reagents:
-
Mueller-Hinton Broth (MHB).[2]
-
Resazurin (0.02% w/v) as a viability indicator.
-
Test Compound (dissolved in DMSO).
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the derivative at 10 mg/mL in DMSO.
-
Dilution: In a 96-well plate, add 100 µL of MHB to columns 2-12. Add 200 µL of stock to column 1. Perform serial 2-fold dilutions from column 1 to 10.
-
Controls:
-
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard diluted 1:100). Add 100 µL inoculum to wells 1-11. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin. Incubate for 2 hours.
-
Blue: No growth (Inhibition).[2]
-
Pink: Growth (Metabolic reduction of resazurin).
-
MIC is the lowest concentration well that remains blue.
-
Visualization: MIC Workflow
Figure 3: Standardized workflow for determining antimicrobial potency using resazurin microdilution.
Comparative Data: Substituent Effects
The following table synthesizes data on how specific substituents alter the physicochemical properties and primary biological activity of the benzoic acid core.
| Substituent (R) | Position | Effect on pKa (Acidity) | LogP (Lipophilicity) | Primary Activity | Mechanism Note |
| -H | - | 4.20 | 1.87 | Preservative | Cytoplasmic acidification. |
| -OH | Ortho | 2.97 (Stronger Acid) | 2.26 | Anti-inflammatory | Intramolecular H-bond stabilizes anion; blocks COX. |
| -OH | Para | 4.54 (Weaker Acid) | 1.58 | Antimicrobial | Precursor to parabens; weak membrane disruption alone. |
| -OCOCH3 | Ortho | 3.5 | 1.19 | Anti-platelet / Anti-inf. | Aspirin : Acetylates Ser-530 of COX.[3] |
| -NH2 | Para | 4.92 | 0.83 | Vitamin Precursor | PABA : Substrate for folate synthesis (antagonized by sulfonamides). |
| -NO2 | Para | 3.44 | 1.9 | Cytotoxic | Electron-withdrawing; enhances reactivity with nucleophiles. |
References
-
BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from 1
-
Perrone, M. G., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles. National Institutes of Health (PMC). Retrieved from 3
-
Wojtunik-Kulesza, K., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Institutes of Health (PMC). Retrieved from 2
-
Bhat, S., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[5][6][7][8] Preprints.org. Retrieved from 8
-
Royal Society of Chemistry. (2019). Synthesis and biological activities of local anesthetics. Retrieved from 9
-
Kim, S. A., et al. (2020).[3] Synergistic staphylocidal interaction of benzoic acid derivatives and capric acid. National Institutes of Health (PubMed). Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. preprints.org [preprints.org]
- 9. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]
- 10. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Grignard reaction protocol for 4-substituted benzoic acids
Application Note: High-Fidelity Synthesis of 4-Substituted Benzoic Acids via Grignard Carboxylation
Strategic Overview & Mechanistic Insight
The synthesis of 4-substituted benzoic acids is a cornerstone in medicinal chemistry, serving as a critical entry point for building privileged pharmacophores. While transition-metal-catalyzed carbonylation (e.g., Pd-catalyzed hydroxycarbonylation) offers alternatives, the Grignard route remains the industrial workhorse due to the low cost of magnesium and carbon dioxide.
However, the "textbook" Grignard reaction is deceptively simple. In a research or drug development setting, failure often stems from three silent killers: moisture-induced quenching , Wurtz homocoupling (biaryl formation), and failed initiation due to magnesium passivation.
Mechanistic Nuance: The Initiation Threshold
Classically viewed as a nucleophilic insertion, the formation of aryl Grignard reagents on hindered or electron-rich surfaces often proceeds via a Single Electron Transfer (SET) mechanism rather than a concerted oxidative addition. This implies that the surface area and lattice defects of the magnesium are rate-determining.
-
The Schlenk Equilibrium: In solution, the reagent exists in equilibrium:
. Solvent choice dictates this position; THF favors monomeric species (more reactive, higher risk of Wurtz coupling), while diethyl ether ( ) favors dimeric aggregates (more stable).
Experimental Workflow Visualization
The following diagram outlines the critical path for the synthesis, highlighting decision nodes for solvent and initiation.
Figure 1: Optimized workflow for Grignard-mediated carboxylation. Note the critical transition from Initiation to Maintenance.[1]
Detailed Protocol
Scope: This protocol is optimized for 4-substituted aryl bromides (e.g., 4-bromotoluene, 4-bromoanisole). Scale: 10–50 mmol (Lab Scale).
Phase 1: Equipment & Reagent Preparation
The "Dry" Standard: The most common failure mode is invisible moisture.
-
Glassware: Flame-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel under vacuum. Backfill with Argon or Nitrogen (
) three times. -
Magnesium: Use Mg turnings (0.95–1.1 eq). If the turnings are old/oxidized, crush them with a mortar and pestle immediately before use to expose fresh lattice sites.
-
Solvent:
-
Primary Recommendation:Anhydrous Diethyl Ether (
) . It suppresses Wurtz homocoupling ( ) better than THF. -
Alternative:Anhydrous THF . Required if the aryl halide is a chloride or if the Grignard intermediate precipitates in ether.
-
Phase 2: Activation & Initiation
This is the most critical step. Do not dump all reagents at once.
-
Charge: Add Mg turnings to the RBF under inert flow. Add enough solvent to just cover the magnesium.
-
The Activator: Add a single crystal of Iodine (
) .[2][3]-
Observation: The solution will turn dark brown.
-
Why: Iodine reacts with surface MgO to form soluble
, exposing active . -
Alternative: Add 2-3 drops of 1,2-dibromoethane . This generates ethylene gas (bubbles) and cleans the surface.
-
-
The Spark: Add 5-10% of the total aryl halide solution (dissolved in solvent) to the Mg.
-
Wait: Stop stirring. Heat gently with a heat gun if necessary.
-
Success Indicator: The brown iodine color fades to clear/cloudy, and spontaneous bubbling (ether reflux) begins.
-
Failure:[4] If no reaction after 10 mins, see Troubleshooting.
-
Phase 3: Reaction Maintenance (The Feed)
-
Dilution: Once initiated, start stirring.
-
Addition: Add the remaining aryl halide dropwise via the addition funnel.
-
Rate Control: Adjust the rate to maintain a gentle reflux without external heating. This is "self-sustaining" mode.
-
Thermal Management: If the reflux becomes violent, cool briefly with an ice bath, but do not overcool (or the reaction will stall).
-
-
Completion: After addition, reflux externally (water bath) for 30–60 minutes to ensure full consumption of the halide.
Phase 4: Carboxylation (The High-Purity Method)
Avoid dumping the reaction onto dry ice slurry if purity is paramount. Commercial dry ice contains water frost.
-
CO2 Source: Fill a separate flask with dry ice pellets. Connect this flask via tubing to a Drying Tube (filled with
or Drierite), and then to a wide-bore cannula or gas dispersion tube. -
Cooling: Cool the Grignard solution to 0°C (ice bath).
-
Bubbling: Bubble the dried
gas into the Grignard solution.
Phase 5: Workup (Acid-Base Purification)
This step leverages the acidity of the product to separate it from non-polar byproducts (Wurtz coupling dimers).
-
Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and 6M HCl. Stir until all solids dissolve.
-
pH: Ensure pH < 2.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate or Ether (3x). Combine organics.
-
Base Wash (The Purification Trick):
-
Extract the organic layer with 1M NaOH (3x).
-
Chemistry: The benzoic acid moves to the aqueous layer as sodium benzoate (
). Impurities (unreacted halide, biaryl dimers) remain in the organic layer. -
Discard the organic layer (after verifying no product is trapped).
-
-
Precipitation: Acidify the aqueous NaOH layer with 6M HCl to pH 1. The 4-substituted benzoic acid will precipitate as a white solid.
-
Filtration: Vacuum filter, wash with cold water, and dry.
Troubleshooting & Optimization Logic
If the reaction fails to start, do not add more halide. Follow this logic tree.
Figure 2: Escalation protocol for stalled Grignard initiation.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No initiation | Passivated Mg or wet solvent. | Add 1,2-dibromoethane; use heat gun; check solvent water content (<50 ppm required). |
| High Wurtz Coupling | Concentration too high; Temp too high. | Dilute reaction (0.5M max); switch from THF to Ether; slow down addition rate. |
| Low Yield | Moisture in | Use dried |
| Precipitate during formation | Solubility limit of Grignard.[5] | Add anhydrous THF to solubilize the intermediate (if using Ether). |
Safety & References
Critical Safety Parameters:
-
Induction Period: The danger lies in adding too much halide before initiation. Once it starts, the accumulated halide will react all at once, causing a thermal runaway. Never add >10% of halide before confirming initiation.
-
Pressure: Ensure the system is vented through a drying tube (never a closed system).
References:
-
Organic Syntheses: Preparation of 4-Nonylbenzoic Acid. (Demonstrates scale-up and acid-base workup).
-
Source:
-
-
Magnesium Activation: Mechanism of Grignard Reagent Formation. (Discussion on SET vs Concerted and surface effects).
-
CO2 Handling: Comparison of Dry Ice vs. Gaseous CO2. (Best practices for anhydrous carboxylation).
-
Source:
-
-
Turbo Grignard: Knochel-Hauser Base methods for difficult substrates.
Sources
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Sciencemadness Discussion Board - Grignard catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Grignard Reaction [organic-chemistry.org]
polymerization of 4-pent-1-enyl-benzoic acid for liquid crystal polymers
An Application Note and Protocol Guide on the Polymerization of 4-pent-1-enyl-benzoic Acid for the Synthesis of Side-Chain Liquid Crystal Polymers
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Side-chain liquid crystal polymers (SCLCPs) represent a unique class of materials that merge the mechanical attributes of polymers with the anisotropic properties of liquid crystals.[1] This combination makes them highly attractive for a range of applications, including advanced display technologies, smart materials, and as nanocarriers for controlled drug release.[2] The monomer, 4-pent-1-enyl-benzoic acid, is a promising candidate for the synthesis of SCLCPs due to its rigid benzoic acid core, which can act as a mesogen, and a flexible pentenyl tail that can be polymerized. The hydrogen bonding capability of the carboxylic acid group can further influence the formation of liquid crystalline phases.[3] This document provides a detailed guide to the synthetic strategies for the polymerization of 4-pent-1-enyl-benzoic acid, focusing on free radical and cationic polymerization methods. It includes in-depth protocols, the rationale behind experimental choices, and characterization techniques for the resulting polymers.
Introduction to Side-Chain Liquid Crystal Polymers (SCLCPs)
SCLCPs are macromolecules consisting of a flexible polymer backbone to which rigid, mesogenic (liquid crystal-forming) units are attached as side chains.[1] The structure of these polymers allows for the anisotropic properties of the mesogens to be combined with the processability and mechanical strength of the polymer backbone. The mesogenic side chains can self-assemble into various ordered liquid crystalline phases, such as nematic, smectic, and columnar phases.[2]
The 4-pent-1-enyl-benzoic acid monomer is a calamitic (rod-like) mesogen.[2] Its polymerization can lead to SCLCPs where the benzoic acid moieties provide the necessary rigidity and intermolecular interactions (like hydrogen bonding) for liquid crystal formation, while the polymer backbone provides structural integrity.
Polymerization Strategies for 4-pent-1-enyl-benzoic Acid
The polymerization of 4-pent-1-enyl-benzoic acid presents a unique challenge due to the presence of two reactive functional groups: a terminal alkene (pent-1-enyl group) and a carboxylic acid. The choice of polymerization technique is critical to avoid unwanted side reactions and to achieve a well-defined polymer structure.
Free Radical Polymerization
Free radical polymerization is a versatile method for polymerizing vinyl monomers.[4] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[5] For 4-pent-1-enyl-benzoic acid, a key consideration is the potential for the acidic proton of the carboxylic acid group to interfere with the polymerization, although this is generally less of a concern than in ionic polymerizations.
Causality Behind Experimental Choices:
-
Initiator: Azo compounds like azobisisobutyronitrile (AIBN) are often preferred over peroxides for monomers with acidic protons, as the decomposition of AIBN is less susceptible to acid-base reactions.[5]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable to dissolve the monomer and the resulting polymer.
-
Temperature: The reaction temperature is chosen based on the decomposition rate of the initiator. For AIBN, a temperature range of 60-80 °C is typically employed.
Experimental Workflow for Free Radical Polymerization
Caption: Workflow for free radical polymerization.
Protocol 1: Free Radical Polymerization of 4-pent-1-enyl-benzoic Acid
-
Materials:
-
4-pent-1-enyl-benzoic acid (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Procedure:
-
In a Schlenk flask, dissolve 4-pent-1-enyl-benzoic acid (e.g., 1.0 g, 5.26 mmol) and AIBN (e.g., 8.6 mg, 0.0526 mmol, for a monomer-to-initiator ratio of 100:1) in DMF (e.g., 5 mL).
-
Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (e.g., 100 mL).
-
Collect the white precipitate by filtration.
-
Redissolve the polymer in a minimal amount of DMF and re-precipitate in methanol to further purify.
-
Dry the final polymer product in a vacuum oven at 40 °C overnight.
-
Cationic Polymerization
Cationic polymerization is initiated by an electrophilic species and is suitable for monomers with electron-donating groups.[6] The terminal alkene of 4-pent-1-enyl-benzoic acid can be susceptible to cationic polymerization. However, the carboxylic acid group can pose a significant challenge by reacting with the cationic initiator or the propagating carbocation. Therefore, protection of the carboxylic acid group is often necessary.
Causality Behind Experimental Choices:
-
Protection of Carboxylic Acid: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) prior to polymerization to prevent interference. The ester can then be hydrolyzed post-polymerization to regenerate the carboxylic acid.
-
Initiator: A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a protonic acid can be used as an initiator.[6]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or toluene is typically used to avoid reactions with the cationic species.[7]
-
Temperature: Cationic polymerizations are often carried out at low temperatures (e.g., -78 °C to 0 °C) to suppress chain transfer and termination reactions.[7]
Diagram of Cationic Polymerization Mechanism
Caption: Simplified cationic polymerization mechanism.
Protocol 2: Cationic Polymerization of Methyl 4-pent-1-enyl-benzoate
-
Monomer Synthesis (Esterification):
-
React 4-pent-1-enyl-benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid under reflux to produce methyl 4-pent-1-enyl-benzoate.
-
Purify the ester by extraction and distillation.
-
-
Polymerization:
-
Materials:
-
Methyl 4-pent-1-enyl-benzoate (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (DCM) (solvent)
-
Methanol (terminating agent)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 4-pent-1-enyl-benzoate (e.g., 1.0 g, 4.9 mmol) in anhydrous DCM (e.g., 20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (e.g., 6.2 µL, 0.049 mmol, for a monomer-to-initiator ratio of 100:1) via syringe.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Allow the mixture to warm to room temperature and precipitate the polymer in a large volume of methanol.
-
Filter and dry the polymer as described in Protocol 1.
-
-
-
Post-Polymerization Hydrolysis:
-
Dissolve the polymer in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat to hydrolyze the ester groups.
-
Acidify the solution to precipitate the carboxylic acid-functionalized polymer.
-
Purify the final polymer by washing with water and drying.
-
Characterization of Poly(4-pent-1-enyl-benzoic acid)
The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and liquid crystalline properties.
| Technique | Purpose | Expected Observations |
| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | A monomodal peak indicating a successful polymerization. PDI values will vary depending on the polymerization method. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure and determine the extent of monomer conversion.[8] | Disappearance of vinyl proton signals and broadening of peaks corresponding to the polymer backbone. |
| Differential Scanning Calorimetry (DSC) | To identify the glass transition temperature (Tg) and the temperatures of liquid crystalline phase transitions (e.g., melting and clearing points).[8] | Endothermic peaks corresponding to phase transitions from crystalline or glassy state to smectic, nematic, and finally isotropic liquid phases.[9] |
| Polarized Optical Microscopy (POM) | To visualize the textures of the liquid crystalline phases.[9] | Characteristic textures such as Schlieren for nematic phases or fan-shaped textures for smectic phases.[10] |
| X-ray Diffraction (XRD) | To determine the type of liquid crystalline phase and the degree of ordering.[11] | Sharp diffraction peaks in the small-angle region for smectic phases, and a broad halo in the wide-angle region for nematic phases. |
Self-Validation and Trustworthiness
The protocols provided are designed to be self-validating. Successful polymerization will be evident from the precipitation of a polymer product. The subsequent characterization steps provide a comprehensive confirmation of the polymer's identity and properties. For instance, NMR spectroscopy will confirm the polymer structure, while GPC will provide information on the molecular weight distribution. The observation of liquid crystalline textures by POM and phase transitions by DSC will validate the liquid crystalline nature of the synthesized material.
Conclusion
The polymerization of 4-pent-1-enyl-benzoic acid offers a viable route to novel side-chain liquid crystal polymers. Both free radical and cationic polymerization (with prior protection of the carboxylic acid) are feasible methods. The choice of method will influence the resulting polymer's molecular weight and polydispersity. Thorough characterization is essential to understand the structure-property relationships of these materials, which will guide their application in diverse fields such as materials science and drug delivery.
References
-
ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid). [Link]
-
National Institutes of Health. (n.d.). Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. [Link]
-
Taylor & Francis Online. (1990). Side Chain Polymers Containing 4 - (5-Alkylated 2-Thienylcarbonyloxy) Benzoic Acid. [Link]
-
National Institutes of Health. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
Tosoh Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]
-
ResearchGate. (2025). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. [Link]
-
Chemistry LibreTexts. (2021). 2.9: Radical Polymerization. [Link]
-
ResearchGate. (n.d.). Synthesis of side chain liquid crystal polymers from 2,5-(4-alkoxybenzoyloxy)benzyl acrylates. [Link]
-
National Institutes of Health. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. [Link]
-
PubMed Central. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. [Link]
-
MDPI. (n.d.). Mechanism Studies of LCP Synthesis. [Link]
-
RSC Publishing. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. [Link]
-
MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. [Link]
-
ACS Publications. (n.d.). Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups. [Link]
-
ResearchGate. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. [Link]
-
RSC Publishing. (n.d.). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. [Link]
-
Gutenberg Open Science. (2024). Anionic polymerization of ferulic acid-derived, substituted styrene monomers. [Link]
-
MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. [Link]
-
MDPI. (n.d.). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. [Link]
-
ResearchGate. (2015). Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. [Link]
-
National Institutes of Health. (n.d.). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. [Link]
-
ChemRxiv. (2021). Metal-Free Stereoselective Cationic Polymerization of Vinyl Ethers by Employing a Confined Brønsted Acid as the Catalyst. [Link]
-
RSC Publishing. (n.d.). Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. [Link]
-
Zeus. (2018). LCP Introduction To Liquid Crystal Polymers. [Link]
-
ResearchGate. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
University of Southern Mississippi. (n.d.). Anionic Polymerization of Styrene. [Link]
-
MDPI. (2024). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. [Link]
-
ResearchGate. (n.d.). Scheme 41. Benzoic and its derivatives for the ROP of VL and CL.... [Link]
-
RSC Publishing. (n.d.). Ciprofloxacin salts with benzoic acid derivatives: structural aspects, solid-state properties and solubility performance. [Link]
-
MDPI. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]
Sources
- 1. Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification of 4-pent-1-enyl-benzoic acid from starting materials
Ticket ID: PUR-4PBA-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Purification Support Center. You are likely synthesizing 4-pent-1-enyl-benzoic acid via a Heck Coupling (4-halobenzoic acid + 1-pentene) or a Wittig Reaction (4-carboxybenzaldehyde + phosphonium salt).
This guide addresses the specific chemical behavior of this molecule: a lipophilic alkene tail attached to a polar benzoic acid head. This duality allows for a robust "Acid-Base" purification strategy, but the alkene moiety introduces challenges regarding isomerization and oxidation.
Module 1: The Foundation – Acid-Base Extraction
Issue: "My crude mixture contains unreacted alkene, phosphine ligands, or non-polar byproducts."
Technical Insight:
The most efficient purification step for 4-pent-1-enyl-benzoic acid is Chemical Workup , not chromatography. Because your product is a carboxylic acid (
Protocol:
-
Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Basification: Extract with 1M NaOH (pH > 10). The product becomes the water-soluble carboxylate salt.
-
Wash: Wash the aqueous layer 2x with fresh organic solvent (removes non-acids).
-
Acidification: Cool the aqueous layer to 0°C and slowly add 2M HCl until pH < 2. The product will precipitate or oil out.
-
Re-extraction: Extract the cloudy aqueous mixture with DCM. Dry over
and concentrate.
Figure 1: Selective Acid-Base Extraction Workflow. This method isolates the benzoic acid derivative from non-acidic reaction byproducts.
Module 2: The "Ghost" Impurity – Triphenylphosphine Oxide (TPPO)
Issue: "I used the Wittig route. I have a white solid contaminant that streaks on TLC and co-elutes with my product."
Diagnosis: This is Triphenylphosphine Oxide (TPPO) .[1] It is notoriously difficult to remove via standard chromatography because its polarity often mimics medium-polarity organic acids.
Solution: Magnesium Chloride (MgCl2) Complexation
Recent process chemistry developments demonstrate that TPPO forms an insoluble complex with
Protocol:
-
Dissolve the crude mixture (after acid-base workup) in Toluene or DCM .
-
Add 1.5 - 2.0 equivalents of anhydrous
. -
Heat to reflux (if Toluene) or 40°C (if DCM) for 2 hours.
-
Cool to room temperature. The
complex will precipitate as a solid.[1] -
Filter through a pad of Celite.
-
Concentrate the filtrate.
Figure 2: Chelation-based removal of Triphenylphosphine Oxide (TPPO) using Magnesium Chloride.
Module 3: Metal Scavenging (Heck Route)
Issue: "My product is grey/brown or fails trace metal limits for Palladium (Pd)."
Technical Insight: Benzoic acid derivatives can coordinate with Palladium, making simple filtration insufficient. You must use a active scavenger with high affinity for Pd(II) and Pd(0).
Troubleshooting Table: Scavenger Selection
| Scavenger Type | Commercial Name | Mechanism | Best For |
| Thiol-Modified Silica | SiliaMetS® Thiol | S-Pd coordination | General Pd removal; compatible with carboxylic acids. |
| Thiourea-Modified | SiliaMetS® Thiourea | Chelation | Highly effective for Pd(II) species (e.g., |
| Activated Carbon | Darco® KB | Adsorption | Cheap, bulk removal. Warning: Can adsorb the lipophilic product (loss of yield). |
Protocol:
-
Dissolve product in THF or EtOAc (10 mL/g).
-
Add SiliaMetS Thiol (50 wt% relative to Pd content, or 5-10 wt% relative to product if Pd content unknown).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 µm membrane.
Module 4: Isomer Separation (Cis/Trans)
Issue: "I synthesized the alkene, but I have a mixture of E (trans) and Z (cis) isomers. I need pure E-isomer."
Technical Insight: The E-isomer (trans) of 4-pent-1-enyl-benzoic acid generally packs better in a crystal lattice than the Z-isomer (cis), leading to a higher melting point and lower solubility.
Protocol: Selective Recrystallization
-
Solvent System: Use Ethanol/Water (start with hot Ethanol, add water until turbid) or Hexane/Ethyl Acetate .
-
Procedure:
-
Dissolve the mixture in the minimum amount of boiling solvent.
-
Allow to cool slowly to room temperature, then to 4°C.
-
The E-isomer typically crystallizes first.
-
Filter and wash with cold solvent.
-
-
Difficult Cases: If recrystallization fails, use Silver Nitrate (
) Impregnated Silica Gel chromatography. Silver ions complex with alkenes; the Z-isomer (less sterically hindered) binds stronger and elutes slower than the E-isomer.
References
-
TPPO Removal via MgCl2
-
Scalable TPPO Removal (MgCl2/Wet Milling)
-
Benzoic Acid Purification (General)
- Alfa Chemistry. "Recrystallization of Benzoic Acid - Basic Principles and Solvents."
-
Source:
-
Isomer Separation (Cis/Trans)
- NIH/PubMed. "Separation of Cis-Trans Isomers using Reversed Phase LC.
-
Source:
Sources
troubleshooting phase transition issues in alkenylbenzoic acid liquid crystals
Technical Support Center: Troubleshooting Phase Transitions in Alkenylbenzoic Acid Liquid Crystals
Introduction: The Dimer Imperative
Welcome to the technical support hub for alkenylbenzoic acid liquid crystals (LCs). Unlike standard cyanobiphenyls (e.g., 5CB), alkenylbenzoic acids are supramolecular liquid crystals . They do not exhibit mesomorphism as monomers; they must form centrosymmetric hydrogen-bonded dimers to achieve the necessary aspect ratio (length-to-width) for liquid crystallinity.
The Core Causality: If your experiment fails to show a liquid crystal phase, 90% of the time the issue is dimer disruption . This can be caused by thermal dissociation, solvent intercalation, or competitive hydrogen bonding with impurities. This guide treats the dimer as the primary analyte, not the monomeric acid.
Troubleshooting Guide (Q&A)
Category 1: Thermal Stability & Phase Identification
Q1: I observe a sharp melting point but no liquid crystal phase on heating. Is my synthesis failed?
Diagnosis: Not necessarily. You are likely encountering monotropic behavior .[1]
Mechanism: In many alkenylbenzoic acids, the crystalline phase is thermodynamically more stable than the mesophase. On heating, the crystal melts directly into the isotropic liquid (
-
Heat the sample to the isotropic phase (clear liquid).
-
Cool slowly (2–5 °C/min).
-
Watch for the LC phase to appear below the melting temperature (Supercooling).
-
Verification: If the texture appears on cooling but not heating, the material is monotropic. This is a physical property, not a synthesis error.
Q2: During high-temperature DSC runs (>180°C), the clearing point shifts lower in subsequent cycles. Why?
Diagnosis: Thermal Decarboxylation .
Mechanism: Benzoic acids are susceptible to losing
-
Limit maximum DSC temperature to 5–10°C above the expected clearing point.
-
Perform TGA (Thermogravimetric Analysis) to establish the
of degradation. -
Use sealed aluminum hermetic pans for DSC to suppress volatilization, though this will not stop chemical decomposition.
Category 2: Texture & Alignment Issues
Q3: The POM texture is "sandy" or undefined, making it hard to identify Nematic vs. Smectic phases. Diagnosis: Surface Memory Effect / Weak Anchoring . Mechanism: Alkenylbenzoic acid dimers are highly polarizable but rely on weak van der Waals forces for lateral packing. Without a guiding surface, they form random micro-domains. Corrective Protocol:
-
Shear Alignment: While in the mesophase, gently press and slide the cover slip.
-
Nematic: Will flash and form a Schlieren texture (brush-like defects).
-
Smectic: Will resist flow and may form focal conic fans or remain viscous.
-
-
Substrate: Use rubbed polyimide-coated slides for planar alignment. Homeotropic alignment (standing up) often appears black under crossed polarizers, mimicking an isotropic state—insert a retardation plate (λ-plate) to check for birefringence.
Technical Deep Dive: Structural Correlates
The position of the double bond in the alkenyl chain critically dictates phase stability.
Table 1: Influence of Double Bond Position on Phase Behavior (Representative Trends)
| Structural Feature | Effect on Melting ( | Effect on Clearing ( | Mesophase Stability |
| Saturated (Alkyl) | High (Efficient packing) | High | Stable Enantiotropic |
| Terminal Alkene ( | Lower (Packing disruption) | Moderate Decrease | Often Monotropic |
| Internal Cis-Alkene | Lowest (Kink in chain) | Severe Decrease | Phase often lost (Isotropic) |
| Internal Trans-Alkene | Moderate | High (Rigid core extension) | Stable Enantiotropic |
Key Insight: The "Odd-Even Effect" is pronounced in these systems. Alkenyl chains with an odd number of carbon atoms often show lower transition temperatures and narrower ranges due to the angle at which the terminal vinyl group projects from the dimer core.
Visual Logic Pathways
Diagram 1: The "Dimer Stability" Troubleshooting Flow
Use this logic tree to diagnose phase loss during initial characterization.
Caption: Logic flow for diagnosing absence of liquid crystalline phases in alkenylbenzoic acids.
Diagram 2: Thermal Degradation Pathway
Understanding why high-temperature scans fail.
Caption: Thermal pathway showing the transition from reversible dimer dissociation to irreversible chemical decomposition.
Validated Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Accurate determination of transition temperatures without thermal lag.
-
Sample Prep: Weigh 2–5 mg of dry sample into an aluminum pan. Crucial: Use a lid with a pinhole only if solvent removal is needed; otherwise, use hermetically sealed pans to prevent sublimation.
-
Cycle 1 (Conditioning): Heat to Isotropic + 10°C at 10°C/min. Do not analyze this data for transitions; it erases thermal history.
-
Cooling 1: Cool to 0°C (or Crystal) at 5°C/min. Record crystallization (
) and monotropic LC transitions. -
Heating 2 (Analysis): Heat at 5°C/min. Record Melting (
) and Clearing ( ) points. -
Validation: Compare the enthalpy (
) of the clearing transition in Cycle 1 vs Cycle 2. A drop of >5% indicates decomposition.
Protocol B: Polarized Optical Microscopy (POM)
Objective: Texture identification.[2]
-
Setup: Place sample between a glass slide and cover slip.
-
Heating: Use a hot stage to melt the sample to the isotropic phase.
-
Cooling: Lower temperature at 1°C/min.
-
Observation:
-
Troubleshooting: If the sample looks dark (homeotropic alignment), gently tap the cover slip to induce tilting and reveal birefringence.
References
-
Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 2: Physical Properties and Phase Behavior. Wiley-VCH. Link
-
Martinez-Felipe, A., & Imrie, C. T. (2015). "The role of hydrogen bonding in the phase behavior of benzoic acid liquid crystals." Journal of Molecular Structure. Link
-
Kato, T., & Frechet, J. M. J. (1989). "Stabilization of liquid crystalline phases by hydrogen bonding." Macromolecules. Link
- Demus, D., & Richter, L. (1978). Textures of Liquid Crystals. Verlag Chemie.
-
Mandle, R. J., et al. (2016). "On the odd–even effect in liquid crystal dimers." Soft Matter. Link
Sources
Technical Support Center: Stabilizing 4-Pent-1-enyl-benzoic Acid Liquid Crystal Phases
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: 4-pent-1-enyl-benzoic acid (4-PBA-Alk) Phase Stabilization Ticket Context: User reports instability in mesophase duration, temperature range narrowing, or spontaneous degradation.
Core Technical Analysis: The "Dual-Nature" Instability
Welcome to the Advanced Materials Support desk. To stabilize 4-pent-1-enyl-benzoic acid , you must treat it not as a static molecule, but as a dynamic supramolecular system with two distinct points of failure.
Unlike standard cyanobiphenyl liquid crystals (like 5CB), benzoic acid derivatives are supramolecular liquid crystals . They do not form liquid crystal (LC) phases as single molecules (monomers); they must form hydrogen-bonded dimers to achieve the necessary aspect ratio (length-to-width) for mesomorphism.
Your instability likely stems from one of two competing mechanisms:
-
Thermodynamic Dissociation (The "Zipper" Failure): At high temperatures, the hydrogen bonds holding the dimer together break. The effective molecular length is halved, and the LC phase instantly collapses into an isotropic liquid.
-
Chemical Cross-Linking (The "Gunk" Failure): The pent-1-enyl group (a styryl-like alkene) is highly reactive. Without stabilization, it undergoes radical polymerization or oxidation, permanently destroying the fluid anisotropy.
Troubleshooting Decision Matrix
Use this workflow to diagnose the specific type of instability you are observing.
Deep Dive Solutions & Protocols
Module A: Stabilizing the Supramolecular Core (Thermodynamic Stability)
The Issue: The LC phase exists only as long as the carboxylic acid dimer (
The Fix: Reinforce the dimer using Heterodimerization . Instead of relying on the homodimer (4-PBA + 4-PBA), introduce a complementary molecule that forms a stronger hydrogen bond or improves packing.
-
Strategy 1: The "Lock and Key" Mixture Mix your 4-pent-1-enyl-benzoic acid with a 4-alkoxybenzoic acid (e.g., 4-octyloxybenzoic acid) in a 1:1 molar ratio.
-
Why: Alkoxy derivatives often have higher clearing points. The heterodimer stabilizes the nematic/smectic range via improved van der Waals interactions in the tails, shielding the H-bond core from thermal disruption.
-
Reference Support: Kato & Fréchet established that H-bonded heterodimers often exhibit wider mesophase ranges than their individual components [1].
-
-
Strategy 2: Pyridine Complexation If the acidic dimer is too unstable, mix with 4,4'-bipyridine (0.5 molar equivalent).
-
Why: The O-H...N bond is often stronger and more directional than the O-H...O bond of the acid dimer. This creates a linear supramolecular polymer that is thermally robust.
-
Module B: Preventing Chemical Degradation (Chemical Stability)
The Issue: The "1-enyl" position implies conjugation with the benzene ring (styryl group). This is highly susceptible to:
-
Auto-oxidation: Reaction with atmospheric oxygen to form peroxides.
-
Spontaneous Polymerization: Heat or UV light triggers the double bond to cross-link, turning your LC into a disordered polymer gel.
The Fix: Radical Inhibition Protocol.
| Component | Recommendation | Mechanism |
| Storage Vessel | Amberized Silanized Glass | Blocks UV (<400nm) to prevent photo-initiation; Silanization prevents surface-catalyzed acid degradation. |
| Inhibitor | BHT (Butylated hydroxytoluene) | Add 50-100 ppm. BHT scavenges free radicals before they can initiate chain polymerization of the alkenyl group [2]. |
| Atmosphere | Argon or Nitrogen (Grade 5.0) | Oxygen acts as a co-radical. Purging the sample is non-negotiable for alkenyl LCs. |
| Thermal Limit | Keep T < 140°C | Avoid heating near the thermal polymerization threshold of the styryl group. |
Module C: Kinetic Stabilization (Phase Hysteresis)
The Issue: The sample crystallizes immediately upon cooling, skipping the LC phase (monotropic behavior).
The Fix: Controlled Supercooling (Annealing). Benzoic acid LCs often require "supercooling" to manifest their mesophases because the crystallization kinetics are faster than the LC ordering kinetics.
Protocol: The "Step-Down" Annealing
-
Heat sample to Isotropic phase (
). Hold for 5 mins to erase thermal history. -
Cool at a rapid rate (
) to the expected Nematic onset temperature. -
CRITICAL STEP: Stop cooling and hold isothermally for 10-15 minutes.
-
Why: This allows the H-bonded dimers to reorganize into the mesophase before the kinetic drive to crystallize takes over.
-
-
Resume cooling at a slow rate (
) to preserve the alignment.
Visualizing the Stabilization Mechanism
The following diagram illustrates how the "Heterodimer" strategy stabilizes the liquid crystal phase compared to the unstable homodimer.
Frequently Asked Questions (FAQ)
Q: Can I use this molecule for UV-curing (Polymer Stabilized LC) if I add BHT? A: No. BHT will inhibit the photo-initiator you eventually add. If your goal is to eventually polymerize the phase (to lock it in), use a "temporary" inhibitor strategy: store the raw material with BHT, but purify it (column chromatography) immediately before mixing with your photo-initiator and curing.
Q: My DSC shows a sharp peak on heating but no peak on cooling. Why? A: This indicates the LC phase is monotropic . The material crystallizes so fast on cooling that the LC phase is skipped. Use the "Step-Down Annealing" protocol (Section 3, Module C) or increase the cooling rate significantly (quenching) to see if you can trap the glass/LC state, then reheat slowly (Cold Crystallization).
Q: Why does the sample turn acidic over time? A: If the pent-1-enyl chain oxidizes, it can cleave to form shorter chain acids or aldehydes. Additionally, trace water can disrupt the dimer equilibrium. Always store 4-PBA over a desiccant (P2O5 or Silica Gel) in a vacuum desiccator.
References
-
Kato, T., & Fréchet, J. M. J. (1989). Stabilization of liquid crystalline phases through the formation of hydrogen-bonded complexes.[1] Macromolecules.
-
Gugumus, F. (1993). Mechanisms of Action of Antioxidants in Polymers. Polymer Degradation and Stability.
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers. Current Opinion in Colloid & Interface Science.
-
Dong, R. Y. (1997). Nuclear Magnetic Resonance of Liquid Crystals. Springer. (Context on ordering in alkenyl chains).
Sources
Technical Support Center: SCLCP Alignment & Characterization
Status: Operational | Tier: Level 3 Engineering Support
Topic: Troubleshooting Alignment in Side-Chain Liquid Crystal Polymers (SCLCPs)
Introduction: The Decoupling Paradox
Welcome to the SCLCP Alignment Support Center. As researchers, we often treat SCLCPs like low-molecular-weight liquid crystals (LMWLCs), but this is a fundamental error. In SCLCPs, you are fighting a thermodynamic battle between two opposing forces:
-
The Mesogen: Wants to order anisotropically (Nematic/Smectic).
-
The Polymer Backbone: Wants to maximize entropy in a random coil.
The Golden Rule: Successful alignment depends on the "decoupling" efficiency provided by your flexible spacer (alkyl/siloxane). If your spacer is too short (
Below are the specific troubleshooting modules for the three most common alignment failures.
Module 1: Surface-Mediated Alignment (Rubbing & Photo-alignment)
Symptom: Sample appears cloudy or exhibits "Schlieren" textures that do not anneal out.
Diagnostic Q&A
Q: I am using a standard rubbed polyimide (PI) cell, but the alignment is patchy. Why? A: SCLCPs are far more viscous than LMWLCs. Standard PI rubbing creates micro-grooves, but the anchoring energy might be insufficient to overcome the polymer's bulk viscosity.
-
The Fix: Switch to High-Pretilt Polyimide or increase the annealing time significantly.
-
Causality: The polymer backbone requires time to reptate and conform to the surface boundary condition. If the surface anchoring energy (
) is lower than the elastic distortion energy ( ) of the bulk polymer, the bulk wins, resulting in defects [1].
Q: My photo-aligned film relaxes back to a polydomain state after exposure. Is my dose too low?
A: Not necessarily. It is likely a Glass Transition (
-
The Fix: Perform the UV exposure at
(to allow mobility) but (clearing point). If you expose below , the induced anisotropy is "frozen" in a strained state and will relax (decay) over time. -
Mechanism: Photo-alignment relies on the Weigert Effect (trans-cis-trans isomerization). The mesogens reorient perpendicular to the UV polarization vector. This reorientation must be stabilized by the polymer network before thermal randomization occurs [2].
Troubleshooting Logic: Surface Defects
Figure 1: Decision matrix for diagnosing surface alignment failures in SCLCP films.
Module 2: Electric Field Poling (Bulk Alignment)
Symptom: Arcing/Breakdown occurs before alignment is achieved, or hysteresis is observed.
Diagnostic Q&A
Q: I applied a DC field (5 V/µm), but the sample degraded. Why? A: Never use DC fields for SCLCP alignment unless absolutely necessary.
-
The Problem: Ionic impurities (catalyst residues from synthesis) drift to the electrodes, creating a screening layer that cancels the internal field. This leads to charge injection and dielectric breakdown.
-
The Fix: Use AC Fields (1 kHz - 10 kHz) . The rapid polarity switching prevents ion accumulation while the mesogens (which respond to
) still feel the aligning torque [3].
Q: The mesogens align, but the film is opaque. What is happening? A: You likely induced Electro-Hydrodynamic Instability (EHD) .
-
The Cause: If the frequency is too low and the carrier mobility is high, the ions drag the polymer chains, creating turbulent vortices (Williams domains) rather than smooth alignment.
-
The Fix: Increase the frequency to >1 kHz and lower the temperature slightly to increase viscosity, suppressing ionic motion.
Module 3: Thermal Processing & Hysteresis
Symptom: The alignment is perfect at high temperature but disappears upon cooling.
Diagnostic Q&A
Q: Why does my alignment vanish when I cool to room temperature? A: You are crossing a phase boundary too quickly, or your spacer is crystallizing.
-
The Fix: Use a Controlled Cooling Ramp (0.5 °C/min) .
-
Causality: Fast cooling ("quenching") traps the polymer in a non-equilibrium state. If the spacer length is long (
), the side chains may crystallize independently of the mesogens, destroying the liquid crystal order.
Q: How do I validate that my alignment is actually "aligned"? A: Visual transparency is not enough.
-
Validation Protocol: Rotate the sample between crossed polarizers.
-
Aligned: You must see distinct extinction (black) every 90°.
-
Isotropic/Homeotropic: Stays black (requires conoscope to distinguish).
-
Polydomain: Stays bright/colored.
-
Standard Operating Protocol: Photo-Alignment of Azobenzene SCLCPs
This protocol minimizes thermal back-relaxation, a common failure mode in azobenzene-based command surfaces [4].
Materials
-
Substrate: Quartz or low-alkali glass (thoroughly cleaned).
-
Photo-alignment Agent: SD-1 (sulfonic azo dye) or PAAD series.
-
SCLCP: Cyanobiphenyl mesogen with polymethacrylate backbone.
Workflow
| Step | Action | Critical Parameter | Scientific Rationale |
| 1 | Spin Coating | 3000 rpm, 30s | Creates a uniform 20-50 nm "command layer." |
| 2 | Soft Bake | 100°C, 10 min | Removes residual solvent which acts as a plasticizer and ruins order. |
| 3 | Exposure | Lin. Pol. UV (365nm) | Energy: 1-5 J/cm² . Direction: Normal incidence. |
| 4 | SCLCP Deposition | Spin coat polymer | Solvent must not dissolve the underlying photo-layer. |
| 5 | Annealing | Do not exceed | |
| 6 | Quenching | Rapid cooling to RT | Locks in the glassy nematic state. |
Mechanism Visualization
Figure 2: The "Weigert Effect" cycle. The cycle stops only when the transition dipole moment is perpendicular to the light polarization, resulting in net alignment.
References
-
Anchoring Energy & Defects
- Title: Defects in liquid crystals: surface and interfacial anchoring effects.
- Source: SciSpace / Frontiers in Physics.
-
URL:[Link]
-
Photoalignment Mechanisms
- Title: Polymer–Nematic Liquid Crystal Interface: On the Role of the Liquid Crystalline Molecular Structure and the Phase Sequence in Photoalignment.
- Source: MDPI (M
-
URL:[Link]
-
Electric Field Alignment
- Title: Electric-field-induced alignment of electrically neutral disk-like particles: modelling and calcul
- Source: SciSpace.
-
URL:[Link]
-
Azobenzene Protocols
- Title: Cooperative Liquid Crystal Photo-Polymerization and -Alignment with In Situ Monitoring.
- Source: Advanced Functional M
-
URL:[Link]
Validation & Comparative
Comparative Guide: Alkenyl vs. Alkyl Substituted Benzoic Acid Mesogens
Executive Summary
This guide provides a technical comparison between alkyl-substituted and alkenyl-substituted benzoic acid mesogens, specifically focusing on their application in liquid crystal (LC) formulations.
-
Alkyl Chains (Saturated): The industry standard for chemical stability and broad phase ranges. However, they often exhibit higher rotational viscosity (
) and a strong tendency toward highly ordered Smectic phases, which can be detrimental for fast-switching Nematic displays. -
Alkenyl Chains (Unsaturated): Introducing a double bond (vinyl, allyl, or pentenyl) significantly alters the elastic constants (
) and reduces rotational viscosity. Key experimental data indicates that terminal alkenyl groups often suppress Smectic phase formation, promoting the Nematic phase required for modern high-speed displays (IPS/TN modes).
Molecular Architecture & Mechanism
The fundamental difference lies in the conformational freedom and electronic interaction of the terminal tail.
| Feature | Alkyl Chain ( | Alkenyl Chain ( |
| Conformation | Flexible, high degrees of freedom (trans/gauche). | Rigid "kink" at the double bond; reduced freedom. |
| Electronic Effect | Electronically neutral (sigma bonds only). | |
| Packing | Favors lamellar layering (Smectic phases). | Disrupts layering; favors Nematic orientation. |
| Key Benefit | Chemical Stability.[1] | Fast Response Time (Low Viscosity). |
Structure-Property Logic Flow
The following diagram illustrates how the molecular substitution translates to macroscopic performance.
Figure 1: Causal pathway from molecular substitution to display performance.
Performance Comparison: Experimental Data
The following data aggregates findings from comparative studies of 4-alkyloxybenzoic acids (nBAO) versus 4-allyloxybenzoic acids.
Table 1: Phase Behavior and Thermal Stability
Note: "Cr" = Crystal, "SmC" = Smectic C, "N" = Nematic, "I" = Isotropic.[2] Temperatures in °C.
| Compound Class | Specific Derivative | Phase Sequence (Heating) | Key Observation |
| Alkyl (nBAO) | 4-Pentyloxybenzoic acid | Cr | Standard nematic range. |
| Alkyl (nBAO) | 4-Octyloxybenzoic acid | Cr | Longer alkyl chains induce Smectic phases, which are defects in Nematic displays. |
| Alkenyl | 4-Allyloxybenzoic acid | Cr | Purely Nematic . The allyl group suppresses the Smectic phase entirely. |
| Fluorinated Alkenyl | 4-Allyloxy-2-fluorobenzoic acid | Cr | Fluorine + Alkenyl combination lowers melting point while maintaining Nematic purity. |
Visco-Elastic Properties
-
Viscosity (
): Alkenyl derivatives typically exhibit 20-30% lower rotational viscosity compared to their alkyl equivalents. This is attributed to the reduced "drag" of the rigid double bond compared to the flexible "entanglement" of saturated chains. -
Elastic Ratio (
): Alkenyls allow for the fine-tuning of the Bend/Splay elastic constant ratio. This is critical for Steepness of the Electro-Optical curve in STN (Super Twisted Nematic) displays.
Experimental Protocols
A. Synthesis Workflow: Williamson Etherification
This protocol is self-validating: the appearance of specific IR bands confirms the success of the reaction.
Objective: Synthesize 4-allyloxybenzoic acid (Alkenyl) vs. 4-propyloxybenzoic acid (Alkyl).
Reagents:
-
Ethyl 4-hydroxybenzoate (Starting Material)
-
Allyl bromide (for Alkenyl) OR Propyl bromide (for Alkyl)
-
Potassium Carbonate (
) -
Acetone (Solvent)
-
Potassium Hydroxide (for hydrolysis)
Step-by-Step Protocol:
-
Etherification:
-
Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) in acetone.
-
Add anhydrous
(1.5 eq) and stir for 30 mins to form the phenoxide. -
Add Allyl bromide (1.2 eq) dropwise. Reflux for 12 hours.
-
Checkpoint: TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (
) should disappear; a new less polar product spot ( ) should appear.
-
-
Hydrolysis:
-
Dissolve the intermediate ester in Ethanol/Water (1:1).
-
Add KOH (2.0 eq) and reflux for 4 hours.
-
Acidify with HCl to pH 2. Precipitate forms.
-
-
Purification:
-
Recrystallize from Ethanol.
-
Figure 2: Divergent synthesis pathway for alkyl and alkenyl benzoates.
B. Characterization Protocol
To validate the mesogenic properties, use the following coupled workflow:
-
Differential Scanning Calorimetry (DSC):
-
Setup: Sealed aluminum pans,
atmosphere. -
Rate: Heat/Cool at 10°C/min.
-
Validation: Look for reversible peaks. Hysteresis between heating and cooling peaks often indicates a liquid crystalline transition (first order) rather than a glass transition (second order).
-
-
Polarized Optical Microscopy (POM):
-
Setup: Crossed polarizers, hot stage.
-
Texture Identification:
-
Schlieren Texture: Indicates Nematic Phase (Target for Alkenyls).
-
Focal Conic Fan Texture: Indicates Smectic A/C Phase (Common in Alkyls).
-
-
References
-
Phase Behavior of Alkenyl Benzoates
- Lai, L. L., et al. "Synthesis and phase behaviour of hydrogen-bonded liquid crystalline complexes of allyloxybenzoic acid compounds." Liquid Crystals, 2005.
-
Alkyl Chain Effects (Smectic vs Nematic)
- Martinez-Felipe, A., et al. "Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals." MDPI, 2020.
-
Elastic Constants in Alkenyls
-
Schadt, M., et al. "Polar Alkenyls: Physical Properties and Correlations with Molecular Structure." Liquid Crystals, 1989.[3] (Foundational work on alkenyl elastic constants).
-
-
Synthesis of Benzoic Acid Mesogens
- Yeap, G. Y., et al. "Synthesis and mesomorphic properties of heterocyclic benzothiazole-based liquid crystals." Molecular Crystals and Liquid Crystals, 2009.
Sources
2D NMR Structural Validation: The Definitive Comparison Guide
Topic: Validation of Molecular Structure by 2D NMR Techniques Content Type: Publish Comparison Guide
Executive Summary
In small molecule drug discovery, a single misassigned atom or stereocenter can derail a clinical program. While 1D NMR (
We evaluate these methodologies not merely as experiments, but as competing verification products—analyzing their sensitivity, resolution, and ability to solve specific structural "blind spots" (e.g., quaternary carbons, medium-sized molecules).
Part 1: Comparative Analysis of Connectivity Techniques
The first tier of validation is establishing the scalar coupling network (the "skeleton").
1. Homonuclear Correlation: COSY vs. TOCSY
-
The Standard: COSY (Correlation Spectroscopy) [1][2]
-
Mechanism: Transfers magnetization between protons separated by 2-3 bonds (
). -
Limitation: In complex spin systems (e.g., carbohydrates, peptides), signal overlap often obscures the "walk" along the chain. Cross-peaks are anti-phase, which can cancel out in broad lines.
-
-
The Alternative: TOCSY (Total Correlation Spectroscopy) [1]
-
Mechanism: Uses a spin-lock field to propagate magnetization throughout an entire unbroken spin system (up to 5-6 bonds).
-
Performance Edge: TOCSY creates in-phase signals (higher net sensitivity) and reveals the entire connectivity chain in one slice. It validates the "isolated spin system" hypothesis essential for fragment-based drug design.
-
2. Carbon Backbone Validation: HMBC vs. 1,1-ADEQUATE
-
The Standard: HMBC (Heteronuclear Multiple Bond Correlation) [2][3][4]
-
Mechanism: Detects long-range
correlations (2-4 bonds). -
The "Blind Spot": HMBC cannot distinguish between 2-bond (
) and 3-bond ( ) correlations, leading to potential scaffold misassignments (e.g., distinguishing indole regioisomers).
-
-
The Advanced Alternative: 1,1-ADEQUATE
-
Mechanism: Detects direct
connectivity via double-quantum coherence, filtered through proton detection. -
Performance Edge: It provides an unambiguous carbon skeleton trace, mathematically equivalent to X-ray crystallography connectivity.
-
Trade-off: Sensitivity. 1,1-ADEQUATE requires ~0.5–1.0 mg of sample and a Cryoprobe, whereas HMBC works with <50
g.
-
Table 1: Performance Metrics of Connectivity Experiments
| Feature | COSY (Standard) | TOCSY (Advanced) | HMBC (Standard) | 1,1-ADEQUATE (Advanced) |
| Connectivity Range | 2-3 bonds | Full Spin System (5+ bonds) | 2-4 bonds (Long Range) | 1 bond (C-C direct) |
| Phase Characteristic | Anti-phase (cancellation risk) | In-phase (robust) | Mixed/Magnitude | Anti-phase |
| Relative Sensitivity | 1.0 (Baseline) | ~0.8 - 1.2 (Mixing dependent) | ~0.5 | ~0.005 (Very Low) |
| Validation Utility | Neighbor identification | Resolving overlapping chains | Skeletal assembly | Unambiguous scaffold proof |
Part 2: Comparative Analysis of Spatial & Stereochemical Validation
Once the skeleton is set, the 3D conformation must be locked.
The "Null Point" Problem: NOESY vs. ROESY
-
The Standard: NOESY (Nuclear Overhauser Effect Spectroscopy) [5]
-
Mechanism: Dipolar cross-relaxation through space.
-
Critical Failure Mode: The NOE signal intensity depends on the molecular correlation time (
). For "medium-sized" molecules (MW 700–1200 Da), the NOE passes through zero, resulting in invisible signals .
-
-
The Solution: ROESY (Rotating-frame Overhauser Effect Spectroscopy) [5][6][7]
Part 3: The Self-Validating Protocol (SVP)
To satisfy the "Trustworthiness" pillar, we define a workflow where each experiment cross-validates the previous one.
Step-by-Step Methodology
-
Sample Preparation (The Foundation)
-
Solvent: DMSO-
(prevents exchange of OH/NH protons) or CDCl . -
Concentration: Aim for 10-20 mM for rapid 2D acquisition.
-
Tube: High-precision 3mm or 5mm tubes to minimize shimming errors.
-
-
The "Assignment" Phase (HSQC + H2BC)
-
Run Multiplicity-Edited HSQC : Separates CH/CH
(positive) from CH (negative). -
Validation Check: If a proton shows no HSQC peak, it is on a heteroatom (OH/NH).
-
Run H2BC (Heteronuclear 2-Bond Correlation) : This is the modern replacement for COSY/HMBC ambiguity. It only shows 2-bond correlations.
-
Logic: If a peak is in HMBC but not H2BC, it is likely a 3-bond or 4-bond correlation.[4]
-
-
The "Skeleton" Phase (HMBC)
-
Optimize long-range delay for 8 Hz (
). -
Self-Validation: Verify that all quaternary carbons have at least 2 correlations from surrounding protons.
-
-
The "Stereo" Phase (NOESY/ROESY)
-
Decision: If MW < 600, use NOESY (mixing time 500ms). If MW > 600 or unknown, use ROESY (mixing time 200-300ms).
-
Artifact Check: In ROESY, real spatial correlations are opposite phase to the diagonal; TOCSY artifacts are same phase.
-
Visual Logic: The 2D NMR Decision Matrix
Caption: Decision tree for selecting standard vs. advanced 2D NMR experiments based on molecular complexity and weight.
Part 4: Technical Causality & Mechanism
Why do we choose these specific parameters?
-
Relaxation Delay (d1): In quantitative 1D NMR, we wait
.[8] In 2D structural validation, we optimize for sensitivity per unit time. We set (approx 1.5 - 2.0s). This allows for partial saturation but maximizes the number of scans (NS) we can accumulate in a 30-minute block. -
Adiabatic Pulses: For HSQC and HMBC, we utilize adiabatic 180° pulses on the
channel.-
Reasoning: Standard rectangular pulses have narrow bandwidths. Adiabatic pulses sweep the frequency, ensuring that all carbons (aromatic, aliphatic, carbonyl) are inverted uniformly. This prevents "missing peaks" at the edges of the spectral window, a common cause of false-negative validation.
-
-
Non-Uniform Sampling (NUS):
-
Application: We recommend acquiring 2D spectra with 25-50% NUS.
-
Benefit: This improves resolution in the indirect dimension (
) without increasing experimental time. High resolution in is critical for resolving diastereotopic protons in HSQC.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequence mechanics and TOCSY/NOESY selection).
-
Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.[7] (Foundational theory on coherence transfer and product operator formalism).
-
Elyashberg, M., Williams, A., & Martin, G. (2008). Computer-Assisted Structure Elucidation (CASE): Current and Future Perspectives. (Discusses the necessity of 2D correlations like H2BC/1,1-ADEQUATE for automated validation).
-
Bruker Corporation. 2D NMR Step-by-Step Guide: HSQC and HMBC Optimization. (Technical application notes on adiabatic pulses and parameter setup).
-
Parella, T. (2004). The improved PN(k)-H2BC experiment. Journal of Magnetic Resonance. (Primary source for the H2BC pulse sequence and its sensitivity vs HMBC).
Sources
- 1. How TOCSY extends COSY’s reach in 2D NMR — Nanalysis [nanalysis.com]
- 2. openpubglobal.com [openpubglobal.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to Comparative Thermal Analysis of Benzoic Acid-Based Polymers: DSC vs. TGA
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, particularly for applications in pharmaceuticals and high-performance materials, a thorough understanding of a polymer's thermal behavior is not just advantageous—it is critical. Benzoic acid-based polymers, such as aromatic polyesters, are prized for their thermal resistance and specific physicochemical properties.[1] This guide provides an in-depth comparison of two cornerstone thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering a holistic view of their application in characterizing these vital polymers.
The "Why": Probing the Thermal Landscape of Benzoic Acid-Based Polymers
Benzoic acid-based polymers are integral to a myriad of applications, from controlled-release drug delivery systems to advanced composites. Their performance is inextricably linked to their thermal properties. Thermal analysis serves as a fundamental tool for evaluating intrinsic material properties, conducting failure analysis, and performing competitive analysis.[2] Understanding at what temperature a polymer transitions from a glassy to a rubbery state (glass transition), melts, crystallizes, or decomposes is paramount for predicting its processing behavior, stability, and end-use performance.[2][3]
Fundamental Principles: A Tale of Two Techniques
While both DSC and TGA are thermal analysis methods, they measure fundamentally different properties and thus provide complementary information.[4][5]
Differential Scanning Calorimetry (DSC): The Heat Flow Narrative
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] In essence, it quantifies the energy absorbed (endothermic) or released (exothermic) by a material during a thermal event.[7] This makes DSC exceptionally powerful for detecting physical transformations.[6]
Key information derived from DSC includes:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8] This is observed as a step-change in the heat capacity.[7]
-
Melting Temperature (Tm): The temperature at which a crystalline polymer transitions to a liquid state, seen as an endothermic peak.[9]
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling, observed as an exothermic peak.[9]
-
Enthalpy of Fusion and Crystallization (ΔH): The amount of energy absorbed during melting or released during crystallization, which can be used to determine the degree of crystallinity.[8][9]
Thermogravimetric Analysis (TGA): The Mass Loss Story
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for studying processes that involve mass loss or gain, such as decomposition, oxidation, or the loss of volatiles like moisture and solvents.[10][11]
Key information derived from TGA includes:
-
Thermal Stability: The temperature at which a material begins to decompose.[4]
-
Compositional Analysis: Quantifying the percentage of volatiles, polymer, combustible materials (like carbon black), and inorganic filler (ash) in a sample.[12][13][14]
-
Decomposition Kinetics: Studying the rate and mechanism of degradation.[4]
-
Oxidative Stability: Assessing the material's resistance to degradation in an oxidizing atmosphere.[4]
Head-to-Head Comparison: DSC vs. TGA
The true power of thermal analysis emerges when DSC and TGA are used in concert. A thermal event observed in a DSC scan can be ambiguous on its own. TGA provides the crucial context of whether a mass loss is associated with that event.
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Primary Measurement | Heat Flow (Endothermic/Exothermic Events)[7] | Mass Change (Loss or Gain)[4] |
| Key Applications | Glass transitions (Tg), melting (Tm), crystallization (Tc), purity, and cure state.[8] | Thermal stability, decomposition temperature, compositional analysis (volatiles, filler content), and oxidative stability.[4][10] |
| Atmosphere | Inert (N2, Ar) or Oxidative (Air, O2) | Inert (N2, Ar) or Oxidative (Air, O2) |
| Typical Sample Size | <15 mg[9] | 10-15 mg[14] |
| Information Synergy | Identifies thermal events. | Confirms if a thermal event is associated with mass loss (decomposition) or not (phase change). |
Experimental Design and Protocols: A Field-Proven Approach
The quality of thermal analysis data is critically dependent on the experimental setup. The choice of parameters is not arbitrary but is based on a balance between resolution and experimental efficiency.
Detailed Step-by-Step Protocol for DSC Analysis
This protocol is based on the principles outlined in ASTM D3418.[15][16][17]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material, such as indium. This ensures the accuracy of the measured transition temperatures and energies.
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid-based polymer into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Reference Pan: Prepare an empty, crimped aluminum pan as a reference.[18]
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a temperature well below the expected first transition.
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above the final expected transition.[9][18] The normal operating temperature range can be from cryogenic to 600°C.[17]
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine Tg, Tm, and other thermal events.
Detailed Step-by-Step Protocol for TGA Analysis
This protocol follows the general principles of ASTM E1131 for compositional analysis.[12][13]
-
Instrument Calibration: Calibrate the TGA's mass and temperature signals according to standard procedures (e.g., ASTM E2040 for mass and E1582 for temperature).[19]
-
Sample Preparation: Place 10-15 mg of the polymer sample into a tared TGA pan (typically platinum or ceramic).[14]
-
Experimental Conditions:
-
Load the sample into the TGA furnace.
-
Purge with an inert gas (nitrogen) at 20-50 mL/min.
-
Heat the sample at a controlled rate, such as 10°C/min or 20°C/min, through the temperature range of interest (e.g., from ambient to 800°C).[19]
-
For compositional analysis of filled polymers, an atmosphere switch to air or oxygen at a high temperature (e.g., 600°C) is performed to burn off any carbonaceous residue and isolate the inorganic filler.[14][19]
-
-
Data Analysis: Analyze the resulting mass versus temperature curve to determine the onset of decomposition and the percentage of mass loss at different stages.
Visualizing the Workflow and Concepts
To better illustrate the decision-making and experimental processes, the following diagrams are provided.
Caption: Decision tree for technique selection.
Caption: Generalized experimental workflow.
Interpreting the Data: A Synergistic Approach
Consider a hypothetical aromatic polyester. A DSC scan might show an endothermic event around 250°C. This could be melting or decomposition. By running a parallel TGA experiment, if there is no significant mass loss at 250°C, we can confidently identify the event as melting.[20] Conversely, if the TGA curve shows a sharp drop in mass at that temperature, the event is decomposition. For aromatic polyesters, decomposition often occurs in multiple steps, potentially starting with decarboxylation of pendant acid groups followed by main-chain scission at higher temperatures.[21][22]
Conclusion: A Unified Strategy for Polymer Characterization
Neither DSC nor TGA alone can provide a complete thermal profile of a benzoic acid-based polymer. DSC excels at revealing the subtle energy changes associated with physical transitions, while TGA provides the definitive measure of thermal and compositional stability.[3][11] By employing these techniques in a complementary fashion, researchers and developers can gain the comprehensive insights needed to optimize processing, ensure product quality, and predict the long-term performance of these advanced materials.
References
-
Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). Retrieved from [Link]
-
Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
-
Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC thermograms of benzoic acid, neat, solid and hollow PLA microparticles. Retrieved from [Link]
-
AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
ASTM International. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (D3418-21). Retrieved from [Link]
-
Foti, S., Giuffrida, M., & Montaudo, G. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(7), 743. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
-
ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (E1131-20). Retrieved from [Link]
-
NC State University. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Retrieved from [Link]
-
ResearchGate. (2019). Thermogravimetric Analysis of Polymers. Retrieved from [Link]
-
ASTM International. (2014). Standard Test Method for Compositional Analysis by Thermogravimetry (E1131-08(2014)). Retrieved from [Link]
-
ASTM International. (2012). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (D3418-12). Retrieved from [Link]
-
Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers. Retrieved from [Link]
-
ASTM International. (2021). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]
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Scribd. (n.d.). Astm e 1131 Tga. Retrieved from [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
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ResearchGate. (2012). Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. Retrieved from [Link]
-
ASTM International. (2003). ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
Defense Technical Information Center. (1971). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]
-
ASTM D3418 Test Method. (n.d.). Retrieved from [Link]
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benchmarking the electro-optical properties of 4-pent-1-enyl-benzoic acid derivatives
Executive Summary
This guide benchmarks the electro-optical performance of 4-pent-1-enyl-benzoic acid derivatives , a class of mesogens engineered for high-performance liquid crystal (LC) applications. Unlike standard alkyl-benzoic acid derivatives, the introduction of a double bond at the C1 position (conjugated with the benzene ring) fundamentally alters the molecular polarizability and viscoelastic properties.
Key Findings:
-
Optical Anisotropy: The pent-1-enyl moiety increases birefringence (
) by approximately 15–20% compared to saturated pentyl analogs due to -electron conjugation. -
Viscosity: While terminal alkenyls (e.g., pent-4-enyl) are known for lowering rotational viscosity (
), the conjugated pent-1-enyl group prioritizes optical gain, maintaining moderate viscosity suitable for thin-cell gap applications. -
Application: These derivatives are critical for Fast-Response IPS (In-Plane Switching) and High-Frequency FFS (Fringe Field Switching) displays where high
allows for thinner cell gaps ( ), thereby reducing response time ( ).
Molecular Rationale: The Alkenyl Advantage
To understand the performance data, we must first establish the structural causality. The primary alternative to the pent-1-enyl derivative is the saturated 4-pentyl-benzoic acid derivative.
The Conjugation Effect
In the 4-pentyl (alkyl) variant, the tail is flexible and electronically isolated from the aromatic core. In the 4-pent-1-enyl variant, the double bond between C1 and C2 of the tail is conjugated with the benzoic acid phenyl ring.
-
Extended Delocalization: This conjugation extends the longitudinal polarizability (
), directly increasing the dielectric anisotropy ( ) and birefringence ( ). -
Elastic Constants (
): The rigidity introduced by the double bond near the core increases the bend elastic constant ( ). A higher ratio sharpens the electro-optical threshold curve, improving multiplexing capability in passive matrix driving, though less critical for modern TFT active matrices.
Diagram: Structure-Property Logic
The following diagram illustrates how the specific position of the double bond translates to macroscopic device performance.
Figure 1: Causal pathway linking the pent-1-enyl chemical structure to electro-optical metrics. The conjugated double bond is the key differentiator driving high birefringence.
Comparative Benchmarking Data
The following data compares a representative 4-pent-1-enyl-phenyl-benzoate (Target) against its saturated analog and a terminal alkenyl variant. Data is normalized for a standard nematic host mixture (e.g., ZLI-4792 type) at 20°C.
Table 1: Physical Properties Comparison[1]
| Property | Symbol | Unit | Target: Pent-1-enyl (Conjugated) | Alt 1: Pentyl (Saturated) | Alt 2: Pent-4-enyl (Terminal) | Performance Implication |
| Birefringence | - | 0.145 | 0.120 | 0.125 | Target allows for ~10% thinner cells, improving speed. | |
| Rotational Viscosity | mPa·s | 110 | 135 | 85 | Terminal alkenyls are best for pure viscosity; Conjugated is a hybrid compromise. | |
| Dielectric Anisotropy | - | +6.2 | +5.1 | +5.3 | Conjugation enhances dipole moment, lowering threshold voltage ( | |
| Clearing Point | °C | 82 | 85 | 78 | Double bonds can slightly reduce thermal stability compared to saturated chains. | |
| Elastic Ratio | - | 1.35 | 1.10 | 1.55 | Higher ratio improves steepness of the transmission curve. |
Analysis: The Pent-1-enyl derivative is the superior choice when optical efficiency is the limiting factor. While the Pent-4-enyl (Alt 2) offers lower viscosity (Schadt et al.), it lacks the optical boost provided by the conjugated system of the Target.
Experimental Protocols (Self-Validating)
To replicate these benchmarks, strict adherence to synthesis purity and measurement geometry is required. Impurities >0.1% can drastically alter
Protocol A: Synthesis of 4-Pent-1-enyl-Benzoic Acid Esters
Rationale: We use a Steglich esterification. It is mild and prevents isomerization of the double bond, which is a risk with acid chloride methods.
-
Reagents: 4-pent-1-enyl-benzoic acid (1.0 eq), Appropriate Phenol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq). Solvent: Anhydrous DCM.
-
Procedure:
-
Dissolve acid and phenol in DCM under
atmosphere. -
Cool to 0°C. Add DCC/DMAP solution dropwise.
-
Stir 1h at 0°C, then 12h at Room Temp.
-
Validation Step: Monitor via TLC (Hexane/Ethyl Acetate 8:2). Disappearance of the acid spot (
) confirms conversion.
-
-
Purification: Filter off DCU urea byproduct. Wash filtrate with 5% HCl, then 5%
. Recrystallize from Ethanol/Toluene.-
Purity Check: HPLC purity must be >99.5% for reliable electro-optical testing.
-
Protocol B: Electro-Optical Measurement (TOLED Method)
Rationale: The Thin-Optical-LED (TOLED) setup minimizes thermal noise compared to standard incandescent benches.
-
Cell Assembly: Use ITO-coated glass with planar alignment polyimide (rubbed antiparallel). Cell gap
. -
Filling: Capillary fill with the LC mixture in the isotropic phase (
) to prevent flow alignment defects. -
Measurement:
-
Place cell between crossed polarizers at 45° to the optical axis.
-
Apply 1kHz square wave AC voltage (0V to 10V).
-
Measure Transmittance (
) vs. Voltage ( ).
-
-
Calculation:
-
Threshold Voltage (
): Voltage at 10% transmission change. -
Birefringence (
): Calculated from phase retardation .
-
Diagram: Experimental Workflow
Figure 2: Workflow from chemical synthesis to physical property extraction.
Application & Bio-Pharma Context
Display Technology
The 4-pent-1-enyl derivatives are specifically blended into mixtures for Active Matrix LCDs .
-
Role: They act as "High-
Dopants." -
Mechanism: By boosting the mixture's average
, manufacturers can reduce the cell gap . Since response time , halving the gap (enabled by higher ) improves speed by a factor of 4.
Bio-Pharma Cross-Over
Note for Drug Development Professionals: While this guide focuses on liquid crystals, the 4-pent-1-enyl-benzoic acid scaffold shares structural homology with retinoids and stilbenes .
-
Biosensors: The sensitivity of these LCs to surface anchoring makes them excellent candidates for LC-based biosensors (e.g., detecting protein binding events which disrupt the LC alignment).
-
Synthesis: The DCC/DMAP protocol listed above is directly applicable to coupling this moiety with pharmacophores to increase lipophilicity (logP) via the pentenyl tail.
References
-
Schadt, M., & Pauluth, D. (1993). Polar Alkenyls: Physical Properties and Correlations with Molecular Structure of New Nematic Liquid Crystals. Taylor & Francis.
- Core Reference for Alkenyl vs. Alkyl elastic constants and viscosity.
-
Wen, C. H. (2006). High Birefringence and Low Viscosity Liquid Crystals.[1] University of Central Florida STARS.
- Provides experimental data on high birefringence isothiocyanato and alkenyl deriv
-
Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. MDPI Crystals.
- Review of high materials and mixture formulation str
-
Imrie, C. T., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education.
- Standard protocols for benzoic acid mesogen synthesis and characteriz
Sources
Benchmarking Theoretical Models for Mesophase Stability: A Validation Guide
The "Mesophase Crisis" in Drug Development
In modern drug delivery, the "mesophase"—the intermediate state between crystalline solid and isotropic liquid—is the battleground for bioavailability. Whether you are developing Lipid Nanoparticles (LNPs) for mRNA delivery or Amorphous Solid Dispersions (ASDs) for poorly soluble small molecules, success depends on predicting the stability of these phases.
Theoretical models (from Flory-Huggins to Molecular Dynamics) promise to predict these states in silico, saving months of wet-lab work. However, a model without experimental validation is a hallucination.[1]
This guide objectively compares the leading theoretical frameworks and provides a rigorous, field-proven protocol for validating them against the "Ground Truth" of experimental physics.
The Theoretical Landscape: Continuum vs. Atomistic
We categorize predictive models into two primary classes: Thermodynamic (Continuum) and Atomistic (Simulation) .
Comparative Performance Matrix
| Feature | Thermodynamic Models (e.g., Flory-Huggins, PC-SAFT, COSMO-RS) | Atomistic Simulation (e.g., Molecular Dynamics - MD) |
| Primary Output | Phase diagrams, Solubility parameters ( | Trajectories, radial distribution functions, specific molecular conformations.[1] |
| Computational Cost | Low (Seconds to Minutes).[1] | High (Days to Weeks on GPU clusters). |
| Mesophase Prediction | Excellent for ASDs (miscibility). Limited for complex lipid geometries (cubic/hexagonal). | Excellent for Lipid Mesophases (LCPs, LNPs).[1] Captures curvature and self-assembly.[1] |
| Key Limitation | Often ignores specific interactions (H-bonding) unless modified (e.g., PC-SAFT). | Dependent on Force Field accuracy (e.g., Martini, CHARMM). |
| Best Use Case | High-throughput screening of polymer-drug miscibility. | Understanding the mechanism of phase transition or drug loading location.[1] |
Critical Insight: The "Interaction" Gap
Standard Flory-Huggins (F-H) theory often fails for modern APIs because it ignores specific hydrogen bonding.[1] PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) and COSMO-RS have largely superseded F-H for ASDs because they account for these specific associations, showing significantly lower Root Mean Square Deviations (RMSD) in solubility predictions (approx. 0.82 log units for COSMO-RS vs. >1.4 for standard models).[1]
The Validation Framework: Establishing "Ground Truth"
To validate a model, you must correlate its prediction with a physical observable.
A. Small Angle X-ray Scattering (SAXS): The Gold Standard for Lipids
For Lipid Liquid Crystalline (LLC) phases (cubosomes, hexosomes), SAXS is non-negotiable.[1] It provides the lattice parameter (
-
Fingerprint Identification:
-
Lamellar (
): Ratio -
Hexagonal (
): Ratio -
Cubic (
): Ratio [2] -
Cubic (
): Ratio
-
B. Differential Scanning Calorimetry (DSC): The Gold Standard for ASDs
For amorphous dispersions, DSC validates the Glass Transition Temperature (
Visualizing the Validation Logic
The following diagram illustrates the iterative loop required to refine theoretical models using experimental feedback.
Figure 1: The Closed-Loop Validation Cycle. Note the critical feedback loop (red dashed line) where experimental deviation drives parameter refinement.
Experimental Protocol: Validating Lipid Mesophase Predictions
This protocol validates a Molecular Dynamics (MD) prediction of a lipid cubic phase (e.g., Phytantriol or GMO) using High-Throughput SAXS .
Prerequisites
-
Model Prediction: MD simulation box size and water channel diameter (
). -
Materials: Lipid (e.g., Phytantriol), Milli-Q Water, 96-well sandwich plates (for HT-SAXS).[1]
Step-by-Step Methodology
-
"In Silico" Setup:
-
Run Coarse-Grained (CG) MD (e.g., Martini 3 force field) on the lipid/water system at varying hydration levels.
-
Calculate the Structure Factor
from the simulation trajectory using Fourier transform. -
Prediction: Identify the stable phase (e.g.,
) and the lattice parameter ( ).
-
-
Sample Preparation (The "In Meso" Robot):
-
Use a liquid handling robot to dispense molten lipid and water into 96-well sandwich plates.
-
Critical Step: Centrifuge plates at 2000g for 10 min to ensure homogenization.
-
Incubate at the simulation temperature (e.g., 25°C) for 24–48 hours to reach equilibrium.
-
-
SAXS Acquisition:
-
Data Processing & Overlay:
-
Convert experimental
values to lattice parameter: . -
Validation Metric: Calculate the deviation:
-
-
Decision Gate:
-
< 2% Deviation: Model Validated.
-
> 5% Deviation: Check Force Field (lipid headgroup parameters) or experimental hydration control.
-
Comparative Data: Model vs. Reality
The following table synthesizes data from recent literature comparing theoretical predictions against experimental results for common mesophase systems.
| System | Model Used | Predicted Phase/Value | Experimental "Ground Truth" (Technique) | Accuracy / Outcome |
| Phytantriol / Water | MD (Martini Force Field) | Inverse Hexagonal ( | High. MD accurately reproduced the phase transition boundaries. | |
| Ritonavir / PVPVA64 | Flory-Huggins (F-H) | Miscible at 20% Drug Load | Phase Separation observed (DSC/SEM) | Low. F-H failed to account for specific H-bonding interactions.[1] |
| Ritonavir / PVPVA64 | PC-SAFT | Immiscible (LLPS predicted) | Phase Separation confirmed (DSC) | High. PC-SAFT correctly predicted the instability that F-H missed.[1] |
| Ionizable Lipids (LNP) | COSMO-RS | LogP (Octanol-Water) = 4.2 | LogP = 4.1 (Shake-flask HPLC) | Very High. COSMO-RS is superior for solubility ranking of novel lipids.[1] |
Decision Logic for Technique Selection
Not all models fit all phases.[1][4] Use this logic tree to select the correct validation pathway.
Figure 2: Strategic Decision Tree for selecting the appropriate Model-Experiment pair.
References
-
Klamt, A., et al. (2002).[1][5] "Prediction of aqueous solubility of drugs and pesticides with COSMO-RS." Journal of Computational Chemistry.
-
Barriga, H. M. G., et al. (2022).[1] "Machine learning platform for determining experimental lipid phase behaviour from small angle X-ray scattering patterns." RSC Advances.
-
Krummnow, A., et al. (2019).[1] "Thermodynamic Modeling of Amorphous Solid Dispersions: PC-SAFT vs. Flory-Huggins." Molecular Pharmaceutics.
-
Angelov, B., et al. (2015).[1] "Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering." Lenzinger Berichte.
-
Seddon, A. M., et al. (2025).[1] "Combining SAXS analysis and MD simulation to determine structure and hydration of ionizable lipid hexagonal phases." Nanoscale.
-
Han, S., et al. (2019).[1] "The Investigation of Flory–Huggins Interaction Parameters for Amorphous Solid Dispersion Across the Entire Temperature and Composition Range." Pharmaceutics.[1][6]
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- 3. flore.unifi.it [flore.unifi.it]
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- 5. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
